2-(Methylthio)-4-pyrimidinecarbonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZHGIUBGGGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304317 | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-75-0 | |
| Record name | 1124-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylthio)-4-pyrimidinecarbonitrile chemical properties
An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2] Within this class, this compound emerges as a highly versatile and functionalized heterocyclic building block. Its unique arrangement of a reactive methylthio group, an electron-withdrawing nitrile moiety, and an electron-deficient pyrimidine core provides a rich platform for synthetic diversification. This technical guide offers an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and applications of this compound, with a focus on its utility for researchers, chemists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to pale yellow powder. Its core structure is defined by a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 4-position with a nitrile (-C≡N) group.
| Property | Value | Source |
| CAS Number | 1124-75-0 | [3][4] |
| Molecular Formula | C₆H₅N₃S | [3][4] |
| Molecular Weight | 151.19 g/mol | [3][4] |
| Appearance | White to cream to pale yellow powder | [5] |
| Purity | Typically ≥95% | [3] |
| Long-Term Storage | Store in a cool, dry place | [3] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data, based on characteristic values for structurally related compounds and foundational spectroscopic principles, serves as a reference for characterization.[6][7]
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Methyl Protons (-SCH₃) | δ 2.5 - 2.7 ppm (singlet, 3H) |
| Pyrimidine Proton (H-5) | δ 7.3 - 7.6 ppm (doublet, 1H) | |
| Pyrimidine Proton (H-6) | δ 8.7 - 8.9 ppm (doublet, 1H) | |
| ¹³C NMR | Methyl Carbon (-SCH₃) | δ 14 - 16 ppm |
| Nitrile Carbon (-C≡N) | δ 115 - 118 ppm | |
| Pyrimidine Carbons | δ 110 - 175 ppm | |
| FT-IR | Nitrile Stretch (-C≡N) | 2220 - 2240 cm⁻¹ |
| Aromatic Ring Stretch (C=N, C=C) | 1500 - 1600 cm⁻¹ | |
| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 cm⁻¹ | |
| Mass Spec (MS) | Molecular Ion Peak [M]⁺ | m/z = 151 |
Expert Interpretation: In the ¹H NMR spectrum, the three protons of the methylthio group are expected to appear as a sharp singlet around 2.6 ppm. The two protons on the pyrimidine ring are not equivalent and will appear as doublets due to coupling with each other. The H-6 proton is adjacent to the electron-deficient nitrogen and deshielded by the nitrile group, thus it is expected to resonate significantly downfield compared to the H-5 proton. The FT-IR spectrum provides clear evidence of the key functional groups: a sharp, strong peak for the nitrile group and a series of peaks in the fingerprint region for the pyrimidine ring structure.[7]
Synthesis and Chemical Reactivity
The synthetic utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Representative Synthesis
While multiple synthetic routes exist, a common and effective strategy involves the condensation of S-methylisothiourea with a suitable three-carbon electrophile bearing a nitrile group. This approach provides a direct and efficient pathway to the target molecule.
Experimental Protocol: Synthesis via Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate (1.0 eq) and an appropriate C₃-nitrile precursor (e.g., an ethoxymethylenemalononitrile derivative) (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a base, such as potassium carbonate or sodium ethoxide (2.2 eq), to the solution portion-wise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl). The resulting precipitate is collected by filtration.
-
Purification: Wash the crude solid with water and a cold, non-polar solvent (e.g., diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pure solid.
Core Reactivity Profile
The molecule's reactivity is dominated by the methylthio group, which acts as a versatile functional handle for subsequent modifications.
-
The Methylthio Group: An Activatable Leaving Group: The methylthio group itself is a relatively poor leaving group. However, it can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[9] The resulting sulfone is an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr) by a wide range of nucleophiles (amines, alcohols, thiols). This two-step sequence is a cornerstone strategy for elaborating the pyrimidine core. In contrast, without oxidation, the 2-methylthio pyrimidine is significantly less reactive or even unreactive towards nucleophilic displacement compared to its 2-sulfonyl analogue.[10]
-
The Nitrile Group: The nitrile functionality offers additional synthetic pathways. It can be:
-
Hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or carboxamide.
-
Reduced using reagents like lithium aluminum hydride (LiAlH₄) to furnish an aminomethyl group.
-
Utilized in cycloaddition reactions.
-
-
The Pyrimidine Ring: As an electron-deficient heterocycle, the ring itself can undergo nucleophilic attack, although this is less common than substitution at the activated C2 position.
Applications in Research and Drug Development
The true value of this compound is realized in its application as an intermediate in the synthesis of complex, high-value molecules. The pyrimidine core is central to numerous pharmaceuticals, including anticancer and anti-infective agents.[1][2]
A prominent and recent application of this scaffold is in the development of targeted cancer therapies. Specifically, derivatives of 5-(methylthio)pyrimidines have been discovered and optimized as potent and selective inhibitors of mutant Epidermal Growth Factor Receptor (EGFR).[11] These inhibitors are designed to target the L858R/T790M mutant forms of EGFR, which are responsible for acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[11] The ability to selectively functionalize the pyrimidine core, often beginning with intermediates like this compound, is crucial for achieving the desired potency and selectivity profile in these advanced therapeutic agents.
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care by trained personnel.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its trifunctional nature. The interplay between the electron-deficient pyrimidine ring, the activatable methylthio leaving group, and the synthetically versatile nitrile moiety makes it a powerful building block for constructing complex molecular architectures. Its demonstrated relevance in the synthesis of next-generation targeted therapeutics, such as mutant-selective EGFR inhibitors, underscores its significance for professionals in drug discovery and medicinal chemistry. A thorough understanding of its reactivity and handling requirements enables researchers to fully leverage its synthetic potential.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 4. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 5 g | Request for Quote [thermofisher.com]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile
Abstract: 2-(Methylthio)-4-pyrimidinecarbonitrile is a pivotal chemical intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its strategic importance lies in the versatile reactivity of the methylthio, cyano, and pyrimidine core functionalities, which allows for extensive molecular elaboration. This guide provides an in-depth analysis of the principal synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will explore a highly efficient and widely adopted route based on the functional group interconversion of a pre-formed pyrimidine ring, detailing the underlying chemical principles, step-by-step experimental protocols, and process optimization insights. A comparative overview of alternative strategies, such as de novo ring construction, is also presented to offer a comprehensive synthetic landscape.
Introduction
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Pyrimidine derivatives exhibit a vast spectrum of biological activities and are core components of numerous approved drugs, including anticancer agents like fluorouracil and antibacterial drugs such as trimethoprim.[1] The ability of the pyrimidine ring to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability, underpins its enduring importance in drug discovery.
Profile of this compound: A Key Intermediate
This compound serves as a highly versatile building block for the synthesis of more complex molecules. The key features of its structure are:
-
The Pyrimidine Core: A robust aromatic system amenable to further functionalization.
-
The 2-(Methylthio) Group: This group can be readily oxidized to a methylsulfinyl or methylsulfonyl group, transforming it into an excellent leaving group for nucleophilic substitution reactions.[1]
-
The 4-Carbonitrile Group: The nitrile moiety is a valuable functional group that can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to construct other heterocyclic rings.
These reactive sites provide chemists with multiple handles to construct diverse molecular architectures, making this compound a sought-after intermediate in multi-step synthetic campaigns.
Overview of Synthetic Strategies
Two primary strategic approaches dominate the synthesis of this compound:
-
Functional Group Interconversion (FGI): This is the most common and direct approach. It begins with a pre-functionalized pyrimidine ring, such as 2-(methylthio)pyrimidin-4-ol or 2-(methylthio)-4-chloropyrimidine, and introduces the cyano group in a subsequent step. This strategy leverages the availability of simple pyrimidine precursors.
-
De Novo Ring Construction (Cyclocondensation): This approach involves building the pyrimidine ring from acyclic precursors. While potentially more convergent, it often requires specifically functionalized and less common starting materials.
This guide will focus primarily on the FGI approach due to its practicality and widespread application.
Primary Synthesis Pathway: Functional Group Interconversion
The most reliable and industrially scalable pathway to this compound involves a two-step sequence starting from the readily available 2-(methylthio)pyrimidin-4-ol. This pathway consists of a chlorination step followed by a nucleophilic cyanation reaction.
Pathway Overview
The logic of this pathway is to first install a good leaving group (a chloro atom) at the C4 position, which can then be displaced by a cyanide nucleophile.
Caption: High-level workflow for the primary synthesis pathway.
Step 1: Synthesis of 2-(Methylthio)-4-chloropyrimidine
The initial step is the conversion of the hydroxyl group (in its tautomeric pyrimidone form) at the C4 position into a chloride. This is a classic transformation for which phosphorus oxychloride (POCl₃) is the reagent of choice.
Causality and Mechanistic Insight: The hydroxyl group of a pyrimidin-4-ol is a poor leaving group. Phosphorus oxychloride acts as both a reagent and sometimes a solvent to activate the hydroxyl group. The reaction proceeds via the formation of a chlorophosphate ester intermediate, which renders the C4 position highly electrophilic and susceptible to attack by a chloride ion, leading to the displacement of the phosphate group and formation of the desired 4-chloropyrimidine. The addition of an organic base, such as pyridine or triethylamine, is often used to neutralize the HCl generated during the reaction.[2][3] Solvent-free methods using equimolar POCl₃ in a sealed reactor represent a greener and more efficient alternative for large-scale preparations.[3]
Detailed Experimental Protocol: Chlorination [2]
-
To a reaction vessel equipped with a stirrer, reflux condenser, and nitrogen inlet, add 2-(methylthio)pyrimidin-4-ol (1.0 eq) and a suitable solvent such as toluene (5-10 volumes).
-
Add an organic base, for example, triethylamine (1.0 - 1.1 eq).
-
Under stirring, slowly add phosphorus oxychloride (POCl₃) (1.0 - 1.2 eq) to the suspension. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to 80-110 °C and maintain for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice or into cold water. Caution: Quenching excess POCl₃ is highly exothermic.
-
Neutralize the aqueous solution with a base like sodium bicarbonate or sodium carbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(methylthio)-4-chloropyrimidine, which can be purified by recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution with Cyanide
With the reactive 4-chloro intermediate in hand, the final step is the introduction of the nitrile group. This is typically achieved via a copper-mediated nucleophilic substitution known as the Rosenmund-von Braun reaction.[4][5][6]
Causality and Mechanistic Insight: The direct displacement of an aryl halide with alkali metal cyanides is often inefficient. Copper(I) cyanide (CuCN) is uniquely effective for this transformation. The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[5] This is followed by reductive elimination, which forms the C-CN bond and regenerates a Cu(I) species. The reaction requires high temperatures and polar aprotic solvents like DMF or NMP to facilitate the dissolution of the copper cyanide salt and to achieve a sufficient reaction rate. Modern variations may use catalytic amounts of copper with additives like L-proline to enable the reaction at lower temperatures.[7] Palladium-catalyzed cyanation is another powerful alternative, though it can be more costly and sensitive to catalyst poisoning by cyanide.[8]
Detailed Experimental Protocol: Cyanation [5][7]
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(methylthio)-4-chloropyrimidine (1.0 eq) and copper(I) cyanide (1.1 - 1.5 eq).
-
Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to reflux (typically 140-160 °C) for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of a complexing agent like ethylenediamine or aqueous ferric chloride to break down the copper-product complexes and facilitate work-up.
-
Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.
Alternative Pathway: Pyrimidine Ring Construction
An alternative, though less common, strategy is to construct the pyrimidine ring from acyclic precursors that already contain the required functional groups or their precursors.
Caption: General workflow for the cyclocondensation approach.
This approach typically involves the condensation of S-methylisothiourea with a three-carbon synthon containing appropriately placed electrophilic centers and a nitrile group. While this method can be powerful, it often suffers from challenges related to the synthesis of the required acyclic precursor and potential regioselectivity issues, which can lead to the formation of isomeric products.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Functional Group Interconversion | Pathway 2: De Novo Ring Construction |
| Starting Materials | Readily available, simple pyrimidines (e.g., 2-thiouracil). | Requires synthesis of specialized acyclic precursors. |
| Regioselectivity | High; functional groups are installed sequentially at defined positions. | Can be problematic; may lead to mixtures of isomers. |
| Scalability | Well-established and proven for large-scale synthesis.[3] | Generally more suited for laboratory scale. |
| Reaction Conditions | Often requires harsh reagents (POCl₃) and high temperatures. | Typically involves base-catalyzed condensation under reflux. |
| Key Challenges | Handling of hazardous reagents (POCl₃, CuCN); high-temperature reactions. | Synthesis of the C3 synthon; potential for low yields and side reactions. |
| Overall Efficiency | Generally considered more robust and reliable for this specific target. | Potentially more step-economical if the precursor is available. |
Conclusion and Future Outlook
The synthesis of this compound is most reliably and efficiently achieved through a two-step functional group interconversion pathway starting from 2-(methylthio)pyrimidin-4-ol. This route, involving chlorination with phosphorus oxychloride followed by a Rosenmund-von Braun cyanation, is well-documented, scalable, and provides excellent control over the final structure.
Future research in this area may focus on developing milder and more environmentally benign protocols. This could include the use of catalytic, copper-free cyanation methods or exploring novel cyanide sources that are less toxic and easier to handle.[9] Additionally, the optimization of flow chemistry processes for both the chlorination and cyanation steps could offer significant advantages in terms of safety, efficiency, and scalability for industrial production.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile (CAS 1124-75-0): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-(Methylthio)-4-pyrimidinecarbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, reactivity, and its significant role as a precursor to a range of biologically active molecules, with a particular focus on kinase inhibitors.
Introduction: The Significance of the 2-(Methylthio)pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents, including nucleobases and a wide array of pharmaceuticals. The strategic functionalization of this privileged scaffold allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 1124-75-0) has emerged as a particularly valuable intermediate due to the versatile reactivity of its constituent functional groups: the methylthio, the cyano, and the pyrimidine ring itself. The methylthio group, in particular, serves as a latent leaving group, enabling a variety of nucleophilic substitution reactions that are fundamental to the construction of diverse molecular libraries for drug screening.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source(s) |
| CAS Number | 1124-75-0 | N/A |
| Molecular Formula | C₆H₅N₃S | N/A |
| Molecular Weight | 151.19 g/mol | N/A |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported; varies by purity | N/A |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methylthio protons (SCH₃) typically in the range of δ 2.5-2.7 ppm. The two aromatic protons on the pyrimidine ring will appear as doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling constants depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methylthio carbon (around δ 10-15 ppm), the nitrile carbon (δ 115-120 ppm), and the four carbons of the pyrimidine ring, with the carbon attached to the sulfur appearing at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹. Other significant peaks will include those for C-H stretching of the methyl and aromatic protons, and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 m/z). Fragmentation patterns can provide further structural confirmation.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often involving the construction of the pyrimidine ring from acyclic precursors. A common and efficient strategy involves the condensation of S-methylisothiourea with a suitable three-carbon building block.
General Synthetic Approach
A plausible and well-documented approach involves the reaction of S-methylisothiourea with a derivative of malononitrile. This method leverages the nucleophilicity of the isothiourea nitrogen atoms to form the pyrimidine heterocycle.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established pyrimidine syntheses. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
S-Methylisothiourea sulfate
-
Ethoxymethylenemalononitrile
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)
-
Ethanol (anhydrous)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in anhydrous ethanol.
-
Base Addition: To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature. The amount of base should be sufficient to neutralize the sulfate salt and catalyze the reaction.
-
Addition of the Carbon Source: Slowly add ethoxymethylenemalononitrile to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.
Reactivity of the 2-Methylthio Group
The 2-methylthio group is the most synthetically useful handle on this molecule. While it is relatively stable, its reactivity can be significantly enhanced by oxidation.
-
Oxidation to Sulfoxide and Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-(methylsulfonyl)pyrimidine-4-carbonitrile is an excellent electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group is a superb leaving group, facilitating nucleophilic aromatic substitution at the C2 position. This allows for the introduction of a wide variety of nucleophiles, including:
-
Amines: Reaction with primary and secondary amines provides access to 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides yields 2-alkoxy- or 2-aryloxypyrimidines.
-
Thiols: Reaction with thiols leads to the formation of new thioether linkages.
-
Reactivity of the Pyrimidine Ring
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups like the cyano group. While the C2 position is the primary site of substitution (especially after oxidation of the methylthio group), the C4 and C6 positions can also undergo nucleophilic displacement if appropriate leaving groups are present in precursor molecules.
Reactivity of the Cyano Group
The nitrile group can undergo a range of transformations, including:
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group).
-
Cyclization Reactions: The nitrile can participate in cyclization reactions with adjacent functional groups to form fused heterocyclic systems.
Applications in Drug Discovery
This compound is a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown promise in several therapeutic areas.
Kinase Inhibitors
A significant application of this pyrimidine scaffold is in the development of protein kinase inhibitors for the treatment of cancer and other diseases. The 2-aminopyrimidine core is a well-established "privileged scaffold" that can mimic the adenine hinge-binding motif of ATP. By displacing the methylthio (or methylsulfonyl) group with various amines, medicinal chemists can generate large libraries of potential kinase inhibitors.
PI3K/AKT Signaling Pathway Inhibition
Recent studies have shown that derivatives of 2-(methylthio)pyrimidine-5-carbonitrile can act as potent inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer. For instance, a novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been shown to induce apoptosis in leukemia cell lines by inhibiting PI3Kδ/γ and AKT-1.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Other Potential Therapeutic Applications
Derivatives of 2-(methylthio)pyrimidines have also been investigated for a range of other biological activities, including:
-
Anti-inflammatory and Analgesic Activity: Certain dihydropyrimidine derivatives have shown significant analgesic properties.
-
Antimicrobial Activity: 2-Thiopyrimidine derivatives have demonstrated activity against multidrug-resistant strains of bacteria.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly the ability to undergo nucleophilic substitution at the C2 position after oxidation, provides a reliable and efficient route to a wide array of functionalized pyrimidines. Its proven utility in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance for researchers in drug discovery and development. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower scientists to fully exploit the potential of this important chemical intermediate.
An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, pyrimidine scaffolds stand as a cornerstone for the development of novel therapeutics.[1] Their inherent biological significance and synthetic versatility have propelled them to the forefront of research in oncology, infectious diseases, and beyond. Among the vast array of pyrimidine derivatives, 2-(Methylthio)-4-pyrimidinecarbonitrile (CAS No. 1124-75-0) emerges as a compound of significant interest. Its unique substitution pattern offers a synthetically tractable handle for the elaboration of complex molecular architectures, making it a valuable building block for the creation of targeted and effective pharmaceutical agents.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its structural and physicochemical characteristics, spectroscopic profile, and reactivity, offering field-proven insights to facilitate its effective utilization in the laboratory.
Core Molecular Attributes and Physicochemical Properties
This compound is a substituted pyrimidine characterized by a methylthio group at the 2-position and a nitrile group at the 4-position of the heterocyclic ring. This arrangement of functional groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential biological interactions.
| Property | Value | Source |
| Chemical Formula | C₆H₅N₃S | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| CAS Number | 1124-75-0 | [2] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Characterization: A Scientist's Fingerprint
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete set of experimental spectra for this specific compound is not publicly available, we can predict the key spectral features based on the analysis of closely related analogues.[6][7][8]
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile group (C≡N) stretch, typically in the range of 2210-2240 cm⁻¹.[6] The C-S stretch of the methylthio group would likely appear in the fingerprint region. Aromatic C-H and C=N stretching vibrations of the pyrimidine ring are also anticipated.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to be relatively simple. A singlet corresponding to the three protons of the methylthio (-SCH₃) group would be expected, likely in the range of δ 2.4-2.6 ppm. The protons on the pyrimidine ring would appear as doublets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon framework. The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm. The methyl carbon of the methylthio group would appear at a higher field. The chemical shifts of the pyrimidine ring carbons would be influenced by the nitrogen atoms and the substituents.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.19 g/mol ). Fragmentation patterns would likely involve the loss of the methylthio group and cleavage of the pyrimidine ring.
Chemical Properties and Reactivity: A Versatile Synthetic Intermediate
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups on the pyrimidine ring. The methylthio group at the 2-position is a key feature, serving as a versatile precursor for further molecular elaboration.
While the 2-methylthio group itself is relatively unreactive towards nucleophilic displacement compared to a 2-sulfonyl group, it can be readily oxidized to the more reactive methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups.[10][11] This oxidation significantly enhances the leaving group ability of the substituent at the 2-position, facilitating nucleophilic aromatic substitution (SNAᵣ) reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.[11]
The nitrile group at the 4-position is an electron-withdrawing group, which influences the electron density of the pyrimidine ring and can participate in various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine.
The pyrimidine ring itself can undergo various reactions, including electrophilic substitution, although the presence of the electron-withdrawing nitrile group may deactivate the ring towards such reactions.
Experimental Protocols
Synthesis of 2-(Methylthio)pyrimidine Derivatives: A General Approach
Step 1: Synthesis of the Pyrimidine-2-thione Precursor
The synthesis of the pyrimidine core can be achieved through a variety of condensation reactions. For a 4-cyanopyrimidine, a plausible route would involve the cyclization of a suitable three-carbon precursor with thiourea.
Step 2: S-Methylation of the Pyrimidine-2-thione
-
Dissolution: Dissolve the pyrimidine-2-thione precursor in a suitable solvent such as dimethylformamide (DMF) or an alcohol like ethanol.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the thiol group, forming the more nucleophilic thiolate.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-(methylthio)pyrimidine derivative.
Safety and Handling
As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory setting.[2]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Storage: Store in a cool, dry place, away from incompatible materials.[3] The recommended storage temperature of 2-8°C suggests that it may be sensitive to heat and should be kept refrigerated for long-term storage.[3]
In case of contact with skin or eyes, flush with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The 2-(methylthio) group, in particular, serves as a valuable handle for the synthesis of diverse libraries of compounds for biological screening.
Derivatives of 2-(methylthio)pyrimidine have been explored for a range of therapeutic applications, including as:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The 2-(methylthio) group can be displaced by various nucleophiles to introduce side chains that can interact with the active site of kinases.
-
Antimicrobial Agents: Pyrimidine derivatives have shown promise as antibacterial and antifungal agents.
-
Antiviral Compounds: The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for the development of antiviral drugs.
The cyano group at the 4-position can also be utilized to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, for instance, by participating in hydrogen bonding interactions with biological targets.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a reactive methylthio group and an electron-withdrawing nitrile group on a pyrimidine core provides a rich platform for the generation of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to advance, the importance of well-characterized and synthetically accessible building blocks like this compound will undoubtedly continue to grow.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 1124-75-0 | CAS DataBase [m.chemicalbook.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
2-(Methylthio)-4-pyrimidinecarbonitrile molecular structure and weight
An In-Depth Technical Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, synthesis considerations, and safety protocols, offering insights grounded in established scientific principles.
This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil). The presence of a methylthio (-SCH₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.
Molecular Structure and Identifiers
The structural arrangement of this compound is key to its chemical behavior. The pyrimidine ring provides a stable aromatic core, while the methylthio group can act as a leaving group in nucleophilic substitution reactions, and the nitrile group can be hydrolyzed or reduced to introduce other functionalities.
Below is a visualization of the molecular structure.
Caption: Molecular structure of this compound.
A summary of key identifiers and properties for this compound is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-Methylsulfanylpyrimidine-4-carbonitrile | [1] |
| CAS Number | 1124-75-0 | [1] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Canonical SMILES | CSC1=NC=C(C=N1)C#N | Inferred from IUPAC Name |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely published. However, based on its structure and data from related compounds, we can infer certain characteristics. The compound is expected to be a solid at room temperature, likely a crystalline powder, and should be stored in a dry, sealed container at room temperature.[1] For comparison, a related compound, 2-Methylthio-4-pyrimidone, is described as a white crystalline powder with a melting point of 197-201 °C.[2] Another related compound, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, has a reported melting point range of 232-241 °C.[3][4]
Synthesis Strategies and Methodologies
For instance, the synthesis of 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile is achieved by the condensation of 2-methyl-2-thiopseudourea with (E)-ethyl 2-cyano-3-ethoxyacrylate in the presence of a base like potassium carbonate.[5] This suggests that a plausible route to the target molecule could involve the reaction of a suitable three-carbon precursor with S-methylisothiourea.
A more general and highly relevant approach involves the modification of a pre-formed pyrimidine ring. A notable example is the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, which starts from 4,6-dichloro-2-(methylthio)pyrimidine.[6] This precursor is synthesized from the readily available thiobarbituric acid. The key steps in this multi-step synthesis involve the oxidation of the methylthio group to a methylsulfonyl group, which is a better leaving group, followed by nucleophilic substitution with a cyanide source, such as KCN.[6]
Exemplary Synthesis Workflow for a Related Pyrimidinecarbonitrile
The following workflow, adapted from the synthesis of a more complex pyrimidinecarbonitrile, illustrates the key chemical transformations that are relevant to this class of compounds.[6] This provides a logical framework for researchers aiming to synthesize this compound or its derivatives.
Caption: Generalized workflow for the synthesis of a pyrimidine-2-carbonitrile derivative.
Protocol Considerations based on the Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile: [6]
-
Protection/Substitution: The synthesis begins with the displacement of the chloro groups on the pyrimidine ring. In the reference procedure, benzyl alcohol and sodium hydride are used to form the corresponding dibenzyloxy derivative. This step serves to protect the 4 and 6 positions and modify the electronic properties of the ring.
-
Oxidation: The methylthio group is then oxidized to a methylsulfonyl group using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone is a much better leaving group than the thioether, which is crucial for the subsequent cyanation step. This causality is central to the success of the reaction; direct displacement of the methylthio group is generally not feasible.
-
Cyanation: The methylsulfonyl group is displaced by a cyanide anion, typically from a source like potassium cyanide (KCN), to introduce the carbonitrile functionality at the 2-position. This is a standard method for introducing nitrile groups onto heterocyclic systems.
This self-validating protocol, where the success of each step is predicated on the outcome of the previous one (e.g., oxidation enabling cyanation), ensures a logical and robust synthetic sequence.
Potential Applications in Research and Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry due to their diverse biological activities. While specific applications for this compound are not extensively documented, its structure suggests it is a valuable intermediate for creating libraries of compounds for screening.
The methylthio group at the 2-position is a key functional handle. As seen in related syntheses, it can be oxidized and displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The nitrile group at the 4-position can also be chemically modified, for example, through reduction to an amine or hydrolysis to a carboxylic acid, further expanding the molecular diversity that can be generated from this scaffold.
Compounds of the 2-(methylthio)pyrimidine class have been investigated for various therapeutic areas, including:
-
Antiviral and Anticancer Agents: The pyrimidine core is a well-known pharmacophore in these fields.[2]
-
Analgesics: Certain 2-methylthio-1,4-dihydropyrimidine derivatives have shown significant analgesic activity.[7]
-
Agrochemicals: These compounds can also serve as intermediates in the development of crop protection agents.[2]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. Based on the Globally Harmonized System (GHS) classifications for this compound, it should be treated as a hazardous substance.[8]
GHS Hazard Information: [8]
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Statements (selected): [8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safety data sheets for related compounds, such as 4-Chloro-2-(methylthio)pyrimidine, indicate that some derivatives can cause severe skin burns and eye damage, highlighting the need for caution with this class of compounds.[9] Always consult the specific Safety Data Sheet (SDS) for the material being used and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- 1. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A19949.06 [thermofisher.com]
- 4. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 9. fishersci.com [fishersci.com]
Biological activity of 2-(methylthio)pyrimidine derivatives
An In-depth Technical Guide to the Biological Activity of 2-(Methylthio)pyrimidine Derivatives
Foreword for the Researcher
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids and a plethora of therapeutic agents.[1][2] Its structural versatility has made it a "privileged scaffold" in drug discovery. This guide focuses on a specific, highly functionalized subset: 2-(methylthio)pyrimidine derivatives. The introduction of the 2-(methylthio) group is not merely an arbitrary substitution; it serves a dual purpose. Firstly, it profoundly modulates the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. Secondly, it acts as a versatile synthetic handle. The sulfur atom can be readily oxidized to a sulfone, creating an excellent leaving group and opening pathways for diverse C-2 functionalization through nucleophilic aromatic substitution (SNAr).[3][4] This reactivity is a key reason for the widespread investigation of these compounds.
This document is structured to provide a holistic view, moving from broad biological activities and their underlying mechanisms to the specific structure-activity relationships that govern efficacy. We will delve into detailed experimental protocols, offering not just steps, but the scientific rationale behind them, to empower researchers in their own discovery efforts.
Core Chemical Scaffold
The foundational structure for this class of compounds is the pyrimidine ring substituted at the C-2 position with a methylthio (-SCH₃) group. Further diversity is introduced through substitutions at other positions, primarily C-4, C-5, and C-6.
Caption: Core structure of a 2-(methylthio)pyrimidine derivative.
Anticancer Activity: A Multi-Mechanistic Approach
The pyrimidine scaffold is integral to numerous anticancer drugs, including the antimetabolite 5-fluorouracil.[2][5] Derivatives featuring the 2-(methylthio) group have demonstrated potent anticancer activities through several distinct mechanisms of action.[6][7]
Mechanism of Action: Kinase and Microtubule Inhibition
A primary mode of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell growth and proliferation.[2] Certain pyrido[2,3-d]pyrimidine derivatives, which are structurally related to the core topic, have been shown to inhibit key kinases in the PI3K/mTOR and MAPK signaling pathways, which are often dysregulated in cancer.[8]
Another significant mechanism involves the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division, and drugs that interfere with their function are powerful mitotic inhibitors.[9] The dihydropyrimidine derivative Monastrol, for example, specifically inhibits the mitotic kinesin Eg5 motor protein, leading to cell cycle arrest and apoptosis.[10] This highlights that even simple pyrimidine derivatives can have highly specific and potent anticancer effects.
Caption: Simplified PI3K/mTOR signaling pathway and a point of inhibition.
Quantitative Cytotoxicity Data
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell viability. Lower IC₅₀ values indicate higher potency.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Thieno[2,3-d]pyrimidine (Cpd 14) | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 | [11] |
| Thieno[2,3-d]pyrimidine (Cpd 13) | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 | [11] |
| Thieno[2,3-d]pyrimidine (Cpd 9) | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the 2-(methylthio)pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. Pyrimidine derivatives have long been explored for this purpose, and the 2-(methylthio) variants are no exception.[14][15][16][17]
Spectrum of Activity and Structure-Activity Relationships (SAR)
Studies have shown that 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines are effective against multidrug-resistant strains of both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[14]
Key SAR Insights: [14]
-
C-2 Substituent: The presence of a benzyl or benzimidazolyl group attached to the sulfur atom at the C-2 position is crucial for good antibacterial activity.
-
Aromatic Substitution: For 2-(benzylthio)pyrimidines, substituting the benzyl ring with a nitro (NO₂) group at the 3-position or a methyl group at the 4-position enhances activity against S. aureus.
| Compound ID | C-2 Substituent | Organism | MIC (µg/mL) | Source |
| 6c | 3-Nitrobenzylthio | S. aureus | 125 | [14] |
| 6h | 4-Methylbenzylthio | S. aureus | >125, <500 | [14] |
| 6h | 4-Methylbenzylthio | E. coli | >500 | [14] |
| 6m | Benzimidazolylmethylthio | S. aureus | 500 | [14] |
| 6m | Benzimidazolylmethylthio | E. coli | 500 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory and Analgesic Activities
Chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment, but their long-term use is associated with significant side effects.[10] Pyrimidine derivatives offer a promising alternative scaffold for developing safer anti-inflammatory agents.[18][19]
Mechanism of Action: COX Enzyme Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain and inflammation.[20] There are two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in modern drug design to minimize gastrointestinal side effects associated with COX-1 inhibition. Certain pyrimidine derivatives have shown high selectivity towards COX-2.[19]
Caption: Prostaglandin synthesis pathway showing selective COX-2 inhibition.
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)
This is a standard in vivo model for screening peripheral analgesic activity.[10]
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing) in rodents. Analgesic compounds reduce the frequency of these writhes.
Step-by-Step Methodology:
-
Animal Acclimation: Use male Swiss albino mice, allowing them to acclimate to the laboratory environment for at least one week.
-
Grouping and Dosing: Divide the animals into groups (n=6-8). The control group receives the vehicle (e.g., 1% Tween 80). The positive control group receives a standard drug (e.g., Aspirin). The test groups receive different doses of the 2-(methylthio)pyrimidine derivatives via oral gavage.
-
Induction of Writhing: After 30-60 minutes, administer an intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg body weight) to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each test group compared to the vehicle control group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Synthesis and Reactivity: The Role of the Methylthio Group
The synthesis of 2-(methylthio)pyrimidine derivatives is highly adaptable. A common and efficient route involves the Biginelli reaction, a one-pot multicomponent condensation, to form a dihydropyrimidine-2-thione, which is then alkylated.[10]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 6. ijrpr.com [ijrpr.com]
- 7. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 15. oaji.net [oaji.net]
- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
An In-depth Technical Guide to the Solubility of 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Advancing Chemical and Pharmaceutical Research
In the landscape of chemical synthesis and pharmaceutical development, the solubility of a compound is a cornerstone property that dictates its potential for application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and ultimate success. Poor solubility can present significant hurdles in formulation, leading to diminished bioavailability and therapeutic efficacy.[1][2][3][4][5] Conversely, a well-characterized solubility profile empowers informed decisions in solvent selection for synthesis and purification, and in the design of effective drug delivery systems. This guide provides an in-depth technical examination of the solubility of 2-(Methylthio)-4-pyrimidinecarbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount to interpreting its solubility behavior. The interplay of its molecular structure, polarity, and intermolecular forces governs its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | [6] |
| Molecular Weight | 151.19 g/mol | [6] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 200.0 to 204.0 °C | [7] |
| pKa | 7.80 ± 0.40 (Predicted) | [7] |
The presence of the pyrimidine ring, with its nitrogen atoms, and the cyano group contribute to the molecule's polarity, suggesting potential solubility in polar solvents. The methylthio group, while contributing to the overall size, may also influence interactions with specific solvents. The general principle of "like dissolves like" provides a preliminary framework for predicting solubility.[8] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[9]
Comprehensive Solubility Profile of this compound
Table 2.1: Illustrative Mole Fraction Solubility (x) in Polar Protic Solvents
| Temperature (K) | Methanol | Ethanol |
| 298.15 | 0.015 | 0.012 |
| 308.15 | 0.025 | 0.020 |
| 318.15 | 0.040 | 0.032 |
| 328.15 | 0.065 | 0.051 |
Table 2.2: Illustrative Mole Fraction Solubility (x) in Polar Aprotic Solvents
| Temperature (K) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Ethyl Acetate |
| 298.15 | 0.120 | 0.050 | 0.030 |
| 308.15 | 0.180 | 0.075 | 0.045 |
| 318.15 | 0.260 | 0.110 | 0.068 |
| 328.15 | 0.380 | 0.160 | 0.100 |
Table 2.3: Illustrative Mole Fraction Solubility (x) in Non-Polar Solvents
| Temperature (K) | Chloroform | 1,4-Dioxane | Carbon Tetrachloride (CCl₄) |
| 298.15 | 0.008 | 0.010 | 0.001 |
| 308.15 | 0.014 | 0.018 | 0.002 |
| 318.15 | 0.025 | 0.030 | 0.004 |
| 328.15 | 0.042 | 0.050 | 0.007 |
Discussion of Solubility Trends:
-
Effect of Temperature: As illustrated in the tables, the solubility of this compound is expected to increase with rising temperature in all tested solvents. This is a common trend for the dissolution of solid solutes in liquid solvents, as the process is often endothermic.[10][14]
-
Effect of Solvent Polarity: The compound is anticipated to exhibit the highest solubility in polar aprotic solvents like DMF, followed by polar protic solvents such as methanol and ethanol. Its solubility is predicted to be significantly lower in non-polar solvents like carbon tetrachloride. This behavior is consistent with the polar nature of the pyrimidine and nitrile functionalities.
-
Thermodynamic Considerations: The dissolution process can be described by thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy of dissolution. These can be determined from experimental solubility data using the Van't Hoff and Gibbs equations.[10]
Experimental Protocols for Solubility Determination
To ensure the generation of accurate and reproducible solubility data, a standardized experimental protocol is essential. The gravimetric method, a widely used and reliable technique, is detailed below.[10][11][12][15]
Gravimetric Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic water bath with temperature control (±0.1 K)
-
Isothermal shaker
-
Analytical balance (±0.0001 g)
-
Sintered glass filter (or syringe filter)
-
Drying oven
-
Vials with airtight seals
Step-by-Step Methodology:
-
Preparation: Accurately weigh a known amount of the chosen solvent into a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in the thermostatic water bath equipped with an isothermal shaker. Allow the mixture to equilibrate for a predetermined time (e.g., 24-72 hours) at the desired temperature with constant agitation. The equilibration time should be sufficient to reach a state where the concentration of the dissolved solute remains constant.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis: Transfer the collected supernatant to a pre-weighed, dry container. Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: After complete evaporation of the solvent, accurately weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the mole fraction solubility (x) using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved solute
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Diagram of the Gravimetric Solubility Determination Workflow:
Caption: Workflow for Gravimetric Solubility Determination.
High-Throughput Screening (HTS) for Kinetic Solubility
For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, kinetic solubility measurements provide a valuable alternative to the more time-consuming equilibrium methods.[1][16]
Principle: Kinetic solubility is determined by rapidly precipitating a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. The concentration of the compound remaining in the solution after a short incubation period is measured.
Diagram of Kinetic Solubility Workflow:
References
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 3. ucd.ie [ucd.ie]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]
- 8. chem.ws [chem.ws]
- 9. m.youtube.com [m.youtube.com]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pharmajournal.net [pharmajournal.net]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectroscopic Characterization of 2-(Methylthio)-4-pyrimidinecarbonitrile: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(Methylthio)-4-pyrimidinecarbonitrile, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, rooted in established principles of spectroscopy and comparative analysis with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this compound.
Molecular Structure and Spectroscopic Rationale
This compound possesses a unique electronic architecture that governs its spectroscopic signature. The pyrimidine ring, an electron-deficient heteroaromatic system, is substituted with an electron-donating methylthio group at the 2-position and a strongly electron-withdrawing nitrile group at the 4-position. This push-pull electronic arrangement significantly influences the chemical shifts of the pyrimidine protons and carbons in NMR spectroscopy, as well as the vibrational frequencies of the constituent functional groups in IR spectroscopy.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is anticipated to be straightforward, exhibiting two distinct signals corresponding to the methylthio protons and the two aromatic protons on the pyrimidine ring. The complexity of NMR spectra for substituted pyrimidines often arises from spin-spin coupling, which in this case will be informative for signal assignment.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.0 | Doublet | 1H | H6 | The proton at the 6-position is adjacent to a nitrogen atom and is expected to be the most deshielded aromatic proton. |
| ~7.5 - 7.7 | Doublet | 1H | H5 | The proton at the 5-position will couple with the H6 proton, resulting in a doublet. |
| ~2.6 - 2.7 | Singlet | 3H | -SCH₃ | The methyl protons are attached to a sulfur atom and will appear as a singlet in the upfield region of the spectrum. |
Predicted data is based on analysis of similar pyrimidine derivatives and general chemical shift principles.[2][3]
Causality Behind Experimental Choices in ¹H NMR Acquisition:
A standard ¹H NMR experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[4] The choice of solvent is critical as it can influence the chemical shifts of the protons.[1]
Experimental Workflow for ¹H NMR Spectroscopy
References
Potential research applications of 2-(Methylthio)-4-pyrimidinecarbonitrile
A Technical Guide to the Research Applications of 2-(Methylthio)-4-pyrimidinecarbonitrile
Authored by Gemini, Senior Application Scientist
This in-depth technical guide explores the core attributes and potential research applications of this compound, a versatile heterocyclic compound poised for significant contributions in drug discovery and chemical biology.
The pyrimidine scaffold is a fundamental motif in medicinal chemistry, forming the structural basis of numerous therapeutic agents and natural products.[1][2][3][4] Its inherent biological relevance, stemming from its presence in the nucleobases of DNA and RNA, makes it a privileged structure for interacting with biological systems. The strategic functionalization of the pyrimidine ring allows for the precise modulation of its physicochemical and pharmacological properties. Among the vast landscape of pyrimidine derivatives, this compound stands out as a compound with considerable, yet largely untapped, potential. This guide provides a comprehensive overview of its chemical characteristics, established and putative biological activities, and a forward-looking perspective on its research applications.
Core Compound Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for designing and executing meaningful research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H5N3S[5] |
| Molecular Weight | 151.19 g/mol [5] |
| CAS Number | 1124-75-0[5][6] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in many common organic solvents |
The synthetic accessibility of this compound is a key advantage for its adoption in research. It can be prepared through various established synthetic routes, often starting from readily available and inexpensive starting materials. This straightforward synthesis facilitates its use as a versatile building block for the creation of more complex molecular architectures.
Potential Research Applications: A Chemist's Perspective
The true value of this compound lies in its potential as a versatile synthon for the generation of diverse chemical libraries. Its unique arrangement of functional groups provides multiple avenues for chemical modification.
Leveraging the Nitrile Group for Heterocycle Synthesis
The carbonitrile moiety at the C4 position is a powerful functional group that can be readily transformed into a variety of other functionalities. This versatility allows for the construction of diverse heterocyclic systems, each with the potential for novel biological activity.
Experimental Protocol: Transformation of Nitrile to Tetrazole
This protocol outlines a standard procedure for the conversion of the nitrile group to a tetrazole ring, a common bioisostere for a carboxylic acid with improved metabolic stability and pharmacokinetic properties.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN3, 1.5 equivalents) and triethylamine hydrochloride (Et3N·HCl, 1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to pH ~3.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Methylthio Group as a Linchpin for Derivatization
The methylthio group at the C2 position is another key handle for chemical modification. It can be easily displaced by a variety of nucleophiles following oxidation to the corresponding sulfone, a powerful electron-withdrawing group that activates the C2 position for nucleophilic aromatic substitution (SNAr).
Workflow for C2-Functionalization:
Caption: Versatile C2-functionalization of the pyrimidine core via an activated sulfone intermediate.
This strategy opens the door to a vast array of derivatives with diverse substituents at the C2 position, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Biological Landscape and Therapeutic Potential
The pyrimidine core is a well-established pharmacophore in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][7] The specific substitution pattern of this compound suggests several promising avenues for biological investigation.
Kinase Inhibition
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The 2-methylthio group and the 4-carbonitrile can be elaborated to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Conceptual Pathway for Kinase Inhibitor Discovery:
Caption: A streamlined workflow for the discovery of novel kinase inhibitors.
Antiviral and Antimicrobial Agents
Pyrimidine derivatives have a long history as antiviral and antimicrobial agents.[4][8][9][10] The structural resemblance of the pyrimidine core to endogenous nucleosides allows these compounds to interfere with viral or microbial replication machinery. The unique electronic properties conferred by the methylthio and cyano groups may lead to novel mechanisms of action against a range of pathogens.
Conclusion and Future Outlook
This compound is a molecule of significant strategic importance for researchers in medicinal chemistry and chemical biology. Its synthetic tractability, coupled with the versatile reactivity of its functional groups, makes it an ideal starting point for the development of novel small-molecule probes and therapeutic candidates. Future research efforts should focus on the systematic exploration of its chemical space through the generation of diverse libraries and their subsequent evaluation in a broad range of biological assays. Such endeavors are likely to uncover novel biological activities and pave the way for the development of next-generation therapeutics.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchtrend.net [researchtrend.net]
- 5. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile Derivatives
Introduction: The Strategic Importance of 2-(Methylthio)-4-pyrimidinecarbonitrile Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has inspired chemists to explore its synthetic versatility for decades. Within this privileged heterocyclic family, derivatives of this compound have emerged as particularly valuable synthons and pharmacophores. The strategic placement of the methylthio, cyano, and other functionalities on the pyrimidine ring allows for a diverse range of chemical transformations, making these compounds key intermediates in the synthesis of complex molecular architectures.[2][3]
The methylthio group at the 2-position serves as a versatile handle. It can be easily oxidized to the corresponding sulfoxide or sulfone, transforming it into an excellent leaving group for nucleophilic aromatic substitution reactions.[4][5][6] This allows for the introduction of a wide variety of substituents, including amines, alkoxides, and other nucleophiles, thereby enabling the generation of large compound libraries for biological screening. The carbonitrile moiety, a potent electron-withdrawing group, not only modulates the electronic properties of the pyrimidine ring but also serves as a precursor to other functional groups such as amides, carboxylic acids, and tetrazoles, further expanding the accessible chemical space.
These structural features have led to the incorporation of this compound derivatives in molecules with a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory properties.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. We will delve into established synthetic protocols, explain the underlying chemical principles, and provide practical insights to facilitate their successful preparation in the laboratory.
Synthetic Strategies: An Overview
The synthesis of this compound derivatives can be broadly approached through two primary strategies:
-
Construction of the pyrimidine ring: This "bottom-up" approach involves the cyclocondensation of acyclic precursors to form the pyrimidine core with the desired functionalities pre-installed or introduced in a subsequent step.
-
Modification of a pre-existing pyrimidine scaffold: This "top-down" approach utilizes readily available pyrimidine starting materials and introduces the methylthio and carbonitrile groups through a series of functional group interconversions.
The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reaction sequence.
Protocol I: Synthesis via Ring Construction from Thiourea Derivatives
This protocol details a common and efficient method for constructing the pyrimidine ring from simple, commercially available starting materials. The key transformation is the condensation of a thiourea derivative with a suitable three-carbon synthon.
Conceptual Workflow
Caption: Workflow for pyrimidine ring construction.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
This protocol is adapted from the work of Yang, et al.[11]
Materials:
-
2-Methyl-2-thiopseudourea sulfate
-
(E)-ethyl 2-cyano-3-ethoxyacrylate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
6 N Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Methyl-2-thiopseudourea sulfate (19 g, 100 mmol) and (E)-ethyl 2-cyano-3-ethoxyacrylate (17 g, 100 mmol) in ethanol (380 mL).
-
Base Addition: At room temperature, add a solution of potassium carbonate (27.6 g, 200 mmol) in water (100 mL) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 85 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in water (100 mL). Carefully adjust the pH to 7-8 by the dropwise addition of 6 N HCl. A solid precipitate will form.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold water, and dry in a vacuum oven to yield 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.
Expected Yield: ~65%
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the thiourea and initiate the condensation cascade, while being mild enough to prevent unwanted side reactions.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic starting materials and the inorganic base.
-
Acidification: The final product is precipitated by neutralizing the reaction mixture. Careful pH control is crucial to maximize the yield and purity of the product.
Protocol II: Synthesis via Modification of a Pre-existing Pyrimidine Scaffold
This protocol outlines a versatile route starting from the readily available 4,6-dichloro-2-(methylthio)pyrimidine. This method is particularly useful for accessing derivatives with various substituents at the 4- and 6-positions.
Conceptual Workflow
Caption: Synthesis via modification of a pyrimidine scaffold.
Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This protocol is based on the synthetic route described by Kalogirou and Koutentis.[4][6]
Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine
Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Sodium methoxide (NaOMe) solution in methanol (3 M)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (780 mg, 4.00 mmol) in methanol (15 mL) at room temperature, add a 3 M solution of sodium methoxide in methanol (2.93 mL, 8.80 mmol) in one portion.
-
Reaction: Protect the mixture with a CaCl₂ drying tube and heat to approximately 65 °C. Monitor the reaction by TLC until the starting material is completely consumed (typically 2 hours).
-
Work-up: Add dichloromethane (10 mL) to the reaction mixture and adsorb it onto silica gel.
-
Purification: Purify the product by column chromatography (n-hexane/DCM 70:30) to obtain 4,6-dimethoxy-2-(methylthio)pyrimidine.[4]
Step 2: Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile
This step involves a two-part, one-pot procedure: oxidation of the methylthio group to the corresponding sulfone, followed by displacement with cyanide.
Materials:
-
4,6-Dimethoxy-2-(methylthio)pyrimidine (from Step 1)
-
m-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Oxidation: In a flask cooled in an ice bath to ~0 °C, add m-CPBA (1.344 g, 6.00 mmol) in one portion to a stirred mixture of 4,6-dimethoxy-2-(methylthio)pyrimidine (572 mg, 3.00 mmol) in DCM (10 mL). Protect the mixture with a CaCl₂ drying tube and stir at this temperature until the starting material is consumed (TLC, ~1 h).[4]
-
Work-up of Oxidation: Add diethyl ether (20 mL) and saturated Na₂CO₃ solution (10 mL). Separate the layers and extract the aqueous layer with an additional 10 mL of Et₂O. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfone.
-
Cyanation: (Perform this step in a well-ventilated fume hood with appropriate personal protective equipment. KCN is a potent poison). Dissolve the crude sulfone in DMSO. Add KCN and heat the mixture. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4,6-dimethoxypyrimidine-2-carbonitrile.
Causality and Experimental Insights:
-
Regioselectivity of Nucleophilic Substitution: The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atoms in the ring.
-
Oxidation of the Methylthio Group: The methylthio group is a poor leaving group. Oxidation to the methylsulfonyl group (-SO₂Me) significantly enhances its leaving group ability, facilitating the subsequent nucleophilic displacement by the cyanide ion. m-CPBA is a common and effective reagent for this transformation.[5]
-
Cyanation: The displacement of the sulfinate group with cyanide is a crucial step for introducing the carbonitrile functionality.[4][6] The choice of a polar aprotic solvent like DMSO is beneficial for this SₙAr reaction.
Data Summary
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-2-thiopseudourea sulfate, (E)-ethyl 2-cyano-3-ethoxyacrylate | K₂CO₃, EtOH/H₂O | 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | ~65 | [11] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe, MeOH | 4,6-Dimethoxy-2-(methylthio)pyrimidine | 96 | [4] |
| 4,6-Dimethoxy-2-(methylthio)pyrimidine | m-CPBA, KCN | 4,6-Dimethoxypyrimidine-2-carbonitrile | - | [4][6] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa, EtOH | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [12] |
Conclusion and Future Perspectives
The synthetic routes outlined in this application note provide robust and versatile methods for accessing a range of this compound derivatives. The choice of a specific protocol will be dictated by the desired substitution pattern and the availability of starting materials. The inherent reactivity of the methylthio and cyano groups, coupled with the potential for further functionalization of the pyrimidine core, underscores the immense potential of these scaffolds in the development of novel therapeutic agents. As our understanding of disease biology deepens, the demand for novel, drug-like molecules will continue to grow. The this compound framework, with its proven track record and synthetic tractability, is poised to remain a valuable platform for innovation in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-(Methylthio)-4-pyrimidinecarbonitrile as a Versatile Scaffold in Medicinal Chemistry
Abstract
This guide provides an in-depth technical overview of 2-(Methylthio)-4-pyrimidinecarbonitrile, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its strategic importance, detailing its synthesis, chemical reactivity, and application as a privileged scaffold in drug discovery, with a particular focus on the development of targeted kinase inhibitors. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices. This document emphasizes the compound's utility, stemming from the strategic placement of a reactive 2-(methylthio) group and a versatile 4-carbonitrile moiety on the biologically relevant pyrimidine core.
Section 1: The Strategic Value of the 2-(Methylthio)pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of natural structures like nucleic acids (cytosine, thymine, uracil) and a multitude of approved drugs.[1][2][3][4] Its ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems makes it a highly privileged scaffold.[4] Within this class, this compound offers a unique combination of features that make it an exceptionally powerful starting material for library synthesis and lead optimization.
-
The 2-(Methylthio) Group: A Gateway to Diversity: The true synthetic power of this scaffold lies in the reactivity of the 2-(methylthio) group. While stable, it can be easily oxidized to the corresponding methylsulfone. This transformation dramatically increases the electrophilicity of the C2 position, converting the sulfone into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] This allows for the straightforward introduction of a vast array of functional groups (amines, alcohols, thiols), which is fundamental for exploring the structure-activity relationships (SAR) required for drug development.[6]
-
The 4-Carbonitrile Group: A Multi-Purpose Handle: The nitrile moiety at the C4 position is not merely a placeholder. It serves as a key hydrogen bond acceptor, a feature often exploited in ligand-target interactions, particularly within the ATP-binding site of kinases. Chemically, it is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, offering secondary points for chemical diversification.
-
The Pyrimidine Core: An ATP Mimetic: The nitrogen arrangement in the pyrimidine ring mimics the adenine base of ATP. This allows pyrimidine-based compounds to act as "hinge-binders," forming critical hydrogen bonds with the backbone of the hinge region in many protein kinases, a common strategy for achieving potent and selective inhibition.[7][8]
Section 2: Synthesis and Chemical Manipulation
A robust and reliable synthetic route is paramount for the utility of any building block. The following protocols detail the preparation of key intermediates and the cornerstone reactions for diversification.
Protocol 2.1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Reaction Scheme: (E)-ethyl 2-cyano-3-ethoxyacrylate + 2-Methyl-2-thiopseudourea sulfate → 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|
| 2-Methyl-2-thiopseudourea sulfate | 278.35 | 19 g | 68.3 mmol |
| (E)-ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 17 g | 100.5 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 200 mmol |
| Ethanol (EtOH) | 46.07 | 380 mL | - |
| Water | 18.02 | 100 mL | - |
| 6 N Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
To a solution of 2-Methyl-2-thiopseudourea sulfate (19 g) and (E)-ethyl 2-cyano-3-ethoxyacrylate (17 g) in ethanol (380 mL), add a solution of K₂CO₃ (27.6 g) in water (100 mL) at room temperature.
-
Heat the reaction mixture to 85 °C and stir overnight. Monitor reaction progress by TLC.
-
Upon completion, cool the mixture and remove the solvents under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in water (100 mL) and carefully adjust the pH to 7-8 using 6 N HCl.
-
A solid precipitate will form during acidification. Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold water and dry in a vacuum oven.
-
Expected Result: The product, 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, is obtained as a buff solid.[9] Typical yield is around 65%. Purity can be assessed by LC-MS and NMR.
Causality Behind the Method: This is a classical condensation-cyclization reaction. Potassium carbonate acts as a base to deprotonate the starting materials, facilitating the nucleophilic attack and subsequent cyclization to form the stable pyrimidine ring. The choice of an ethanol/water solvent system ensures solubility of both the organic precursors and the inorganic base.
Protocol 2.2: Oxidation to the 2-(Methylsulfonyl) Intermediate
This protocol describes the critical activation step, converting the methylthio group into a highly reactive methylsulfonyl leaving group. The procedure is based on a standard method for sulfide oxidation.[5]
Materials:
| Reagent | MW ( g/mol ) | Amount (1 mmol scale) | Moles |
|---|---|---|---|
| 2-(Methylthio)pyrimidine derivative | - | 1.0 mmol | 1.0 mmol |
| m-Chloroperbenzoic acid (m-CPBA, ~77%) | 226.04 | 448 mg | ~2.0 mmol |
| Dichloromethane (DCM) | 84.93 | 5 mL | - |
| Saturated aq. Na₂CO₃ solution | - | 10 mL | - |
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine starting material (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
Add m-CPBA (~2.0 mmol, 2.0 eq.) in one portion.
-
Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 12-24 hours).
-
Quench the reaction by adding saturated aqueous Na₂CO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)pyrimidine.
Causality Behind the Method: m-CPBA is a widely used, electrophilic oxidant that is effective and selective for the oxidation of sulfides to sulfones. Using two equivalents ensures the reaction goes to completion, bypassing the intermediate sulfoxide stage. The basic wash with Na₂CO₃ neutralizes the m-chlorobenzoic acid byproduct, simplifying purification.
Protocol 2.3: General Protocol for SNAr with Amine Nucleophiles
This protocol provides a general method for displacing the methylsulfonyl group with a primary or secondary amine, the key step in generating chemical libraries for screening.
Materials:
| Reagent | MW ( g/mol ) | Amount (0.5 mmol scale) | Moles |
|---|---|---|---|
| 2-(Methylsulfonyl)pyrimidine | - | 0.5 mmol | 0.5 mmol |
| Amine Nucleophile (R₁R₂NH) | - | 0.6 mmol (1.2 eq.) | 0.6 mmol |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.17 mL (1.0 mmol, 2.0 eq.) | 1.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 mL | - |
Procedure:
-
In a vial, dissolve the 2-(methylsulfonyl)pyrimidine (0.5 mmol) in DMF (2 mL).
-
Add the desired amine nucleophile (0.6 mmol).
-
Add DIPEA (1.0 mmol) to the mixture.
-
Seal the vial and heat to 80-120 °C. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 18 hours depending on the nucleophilicity of the amine.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Causality Behind the Method: The electron-withdrawing pyrimidine ring and the powerful sulfonyl leaving group make the C2 position highly susceptible to nucleophilic attack. DMF is a polar aprotic solvent that is excellent for SNAr reactions. DIPEA is a non-nucleophilic base used to scavenge any protons generated during the reaction, driving it to completion. The elevated temperature provides the necessary activation energy for the substitution.
Section 3: Application in Kinase Inhibitor Drug Discovery
The 2-aminopyrimidine scaffold, readily accessed from 2-(methylthio)pyrimidine precursors, is one of the most successful chemotypes in modern kinase inhibitor design.[7]
Case Study: Mutant-Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors
Drug resistance is a major challenge in cancer therapy. In non-small cell lung cancer (NSCLC), the T790M mutation in EGFR confers resistance to first-generation inhibitors. Researchers have successfully developed 5-(methylthio)pyrimidine derivatives as potent and selective inhibitors of the drug-resistant L858R/T790M EGFR mutant.[10]
Key Findings: By starting with a pyrimidine core and using SNAr chemistry to install an aniline group at C2 and other moieties at C4, researchers were able to optimize compounds for selectivity. The 2-anilino group forms the key hinge-binding interactions, while modifications elsewhere on the scaffold fine-tune potency and selectivity.[10]
Representative Biological Data: [10]
| Compound | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | Selectivity Index (WT/Mutant) | H1975 Cell Proliferation IC₅₀ (nM) |
|---|---|---|---|---|
| Lead Compound | 0.8 | 180 | 225 | 15 |
| Optimized Cpd | 0.3 | >1000 | >3333 | 8 |
This data clearly demonstrates the power of the scaffold. The optimized compounds show sub-nanomolar potency against the target mutant kinase while being over 3000-fold less active against the wild-type (WT) enzyme, predicting a much wider therapeutic window and fewer side effects.[10]
Case Study: Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer.[11] Novel series of 4-aryl-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of this pathway.[11]
In one study, compound 7f , a trimethoxy-substituted derivative, was identified as a multi-acting inhibitor targeting PI3K and AKT.[11] This compound induced cell cycle arrest and apoptosis in leukemia cells, demonstrating its therapeutic potential.
Enzyme Inhibition Data for Compound 7f: [11]
| Target Kinase | IC₅₀ (µM) |
|---|---|
| PI3Kδ | 6.99 |
| PI3Kγ | 4.01 |
| AKT-1 | 3.36 |
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterizing 2-(Methylthio)-4-pyrimidinecarbonitrile as a Kinase Inhibitor in the PI3K/AKT Signaling Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic development.[3][4][5] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[2][6]
This guide provides a comprehensive overview and detailed protocols for characterizing 2-(Methylthio)-4-pyrimidinecarbonitrile , a small molecule with potential as a kinase inhibitor. Based on the activity of structurally related compounds that inhibit the Phosphoinositide 3-kinase (PI3K)/AKT pathway, this document will focus on methodologies to assess its efficacy against this specific signaling cascade.[1] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, and its inhibition is a validated therapeutic strategy.[3][7]
These protocols are designed for researchers in cell biology, biochemistry, and drug discovery to assess the compound's in vitro enzymatic inhibition, its engagement with cellular targets, and its functional impact on cell viability.
Compound Profile and Preparation
Before initiating any experiment, it is crucial to understand the physicochemical properties of this compound and to prepare stock solutions accurately.
Compound Details:
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-(methylsulfanidyl)pyrimidine-4-carbonitrile | |
| CAS Number | 1124-75-0 | [8][9] |
| Molecular Formula | C₆H₅N₃S | [8][9] |
| Molecular Weight | 151.19 g/mol | [8][9] |
| Appearance | Solid | |
| Purity | ≥95% | [8] |
| Solubility | Soluble in DMSO | |
Protocol 1.1: Preparation of Stock Solutions
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic molecules for biological assays. It is critical to start with a high-concentration, validated stock to ensure accurate and reproducible dilutions for subsequent experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and positive displacement pipettes
Procedure:
-
Tare: On an analytical balance, accurately weigh a sterile, empty amber microcentrifuge tube.
-
Weigh Compound: Carefully add the desired amount of this compound powder (e.g., 1.51 mg).
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Volume (μL) = (0.00151 g / (151.19 g/mol x 0.01 mol/L)) * 1,000,000 = 1000 μL
-
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Solubilize: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile amber tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. A fresh aliquot should be used for each experiment.
In Vitro Kinase Inhibition Assay
Principle: The first step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase.[10] Fluorescence-based assays are widely used for their sensitivity, adaptability to high-throughput screening, and non-radioactive format.[11][12][13] This protocol describes a universal, fluorescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[14][15]
Diagram 1. Workflow for the In Vitro Kinase Inhibition Assay.
Protocol 2.1: PI3Kα Inhibition Assay (Fluorescence-Based)
Materials:
-
Recombinant human PI3Kα enzyme
-
PI(4,5)P2 substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP detection kit (e.g., ADP-Glo™ or equivalent)[13]
-
This compound (serially diluted in assay buffer with a final DMSO concentration ≤1%)
-
Known PI3K inhibitor as a positive control (e.g., Wortmannin)
-
384-well, black, flat-bottom plates
-
Fluorescent plate reader
Procedure:
-
Prepare Inhibitor Plate: Create a 10-point, 3-fold serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control inhibitor. Add 5 µL of each dilution to the appropriate wells of a 384-well plate. Add 5 µL of assay buffer with DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.
-
Prepare Kinase/Substrate Mix: In a single tube, prepare a master mix containing the PI3Kα enzyme and PI(4,5)P2 substrate in assay buffer at 2X the final desired concentration.
-
Add Kinase/Substrate Mix: Add 10 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 10 µL of a mix containing only the substrate to the "No Enzyme" wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare a 4X ATP solution in assay buffer. Add 5 µL to all wells to initiate the kinase reaction. The final reaction volume is 20 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect ADP by adding the reagents from the detection kit according to the manufacturer's protocol.[15] This typically involves a 10-40 minute incubation.
-
Read Plate: Measure the fluorescence signal using a plate reader with the appropriate excitation and emission wavelengths (e.g., λEx = 530 nm / λEm = 590 nm).[15]
Data Analysis:
-
Subtract the average signal from the "No Enzyme" wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control wells:
-
% Inhibition = 100 x (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Expected Results:
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
|---|---|---|
| This compound | PI3Kα | 150 |
| Wortmannin (Positive Control) | PI3Kα | 5 |
Cell-Based Assays for Target Engagement
Principle: While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to verify that the compound can enter cells, engage its target, and modulate the downstream signaling pathway in a physiological context.[10] Western blotting to detect the phosphorylation status of downstream targets is a gold-standard method for this purpose.[16][17] Inhibition of PI3K prevents the phosphorylation and activation of its key substrate, AKT, at serine 473 (p-AKT Ser473).[3][16]
Diagram 2. Simplified PI3K/AKT Signaling Pathway and Point of Inhibition.
Protocol 3.1: Western Blot Analysis of p-AKT (Ser473)
Rationale: This protocol measures the level of phosphorylated AKT (the active form) relative to the total amount of AKT protein. A potent on-target inhibitor should decrease the p-AKT/Total AKT ratio in a dose-dependent manner without affecting the total AKT level. Including a loading control (e.g., β-actin) is essential for validating equal protein loading across lanes.[16][18]
Materials:
-
Cancer cell line with active PI3K signaling (e.g., PC-3, MCF-7)
-
Cell culture medium, FBS, and supplements
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-Total AKT, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 4-6 hours. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a positive control inhibitor.
-
Induce Signaling: Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes.[18][19]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.[16]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-AKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[19]
-
-
Secondary Antibody and Detection:
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash 3x for 10 minutes with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Re-probing (Self-Validation): To ensure observed changes are not due to loading errors, the same membrane must be stripped and re-probed for Total AKT and then for a loading control like β-actin.[16][18]
Protocol 3.2: Cell Viability Assay
Rationale: The functional consequence of inhibiting a pro-survival pathway like PI3K/AKT is often a reduction in cell proliferation or viability. Assays like the MTT or CellTiter-Glo® assay quantify this effect.[20]
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a density of 3,000-5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat cells with a serial dilution of this compound (typically from 1 nM to 100 µM). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: After appropriate incubation with the reagent, measure absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability (%) versus log inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a kinase inhibitor. By systematically progressing from direct enzymatic assays to cell-based target engagement and functional outcome studies, researchers can confidently determine the compound's potency, cellular efficacy, and mechanism of action. These methodologies establish a critical foundation for further preclinical development and optimization of this and related pyrimidine-based compounds.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 9. 1124-75-0 | this compound - Moldb [moldb.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Note & Protocol: In Vitro Cytotoxicity Profiling of 2-(Methylthio)-4-pyrimidinecarbonitrile
Introduction
Pyrimidine derivatives represent a cornerstone scaffold in medicinal chemistry, with numerous analogs demonstrating a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic modification of the pyrimidine ring has yielded compounds that can modulate critical cellular pathways, often leading to cell cycle arrest and apoptosis in cancer cells.[2][3] 2-(Methylthio)-4-pyrimidinecarbonitrile is a member of this versatile chemical class. A thorough evaluation of its cytotoxic potential is a critical first step in elucidating its pharmacological profile and assessing its viability as a therapeutic candidate.
This document provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers in cell biology, pharmacology, and drug development, offering a detailed workflow from compound preparation to data analysis and interpretation.
Compound Profile: this compound
A clear understanding of the test article is fundamental to any biological assay.
-
Structure:
-
Chemical Formula: C₆H₅N₃S
-
Molecular Weight: 151.19 g/mol
-
CAS Number: 1124-75-0
-
Appearance: Typically a solid powder (form and color may vary by supplier).
-
Rationale for Cytotoxicity Screening: As a pyrimidine derivative, this compound is structurally related to molecules with known antiproliferative effects.[3][4] Therefore, assessing its impact on cell viability is a logical step in its biological characterization.
Principle of the MTT Cytotoxicity Assay
The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay's principle is grounded in the enzymatic activity of living cells.
Core Mechanism: Metabolically active cells possess mitochondrial dehydrogenase enzymes. These enzymes cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan precipitate.[7] This conversion only occurs in viable cells with intact mitochondrial function.[5][8] The resulting formazan crystals are then solubilized, typically with dimethyl sulfoxide (DMSO), producing a colored solution whose absorbance is directly proportional to the number of living, metabolically active cells.[6] A decrease in the measured absorbance indicates a reduction in cell viability, reflecting the cytotoxic effect of the test compound.
Caption: Principle of the MTT colorimetric assay.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected human cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile, 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips, microcentrifuge tubes, and reagent reservoirs
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. It is crucial to perform each experiment with appropriate controls, including a "vehicle control" (cells treated with the highest concentration of DMSO used) and a "blank control" (medium only, no cells).
Phase 1: Preparation of Compound Stock Solution
Causality: Accurate and reproducible results are contingent on precise compound concentrations. DMSO is commonly used for solubilizing hydrophobic compounds for in vitro assays.
-
Prepare a High-Concentration Stock: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Expert Tip: Briefly vortex or sonicate to ensure complete dissolution.[9]
-
-
Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.
Phase 2: Cell Culture and Seeding
Causality: The initial number of cells seeded is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. Seeding density should be optimized for each cell line to ensure they are in the exponential growth phase during treatment.[10]
-
Cell Maintenance: Culture cells in T-75 flasks with complete medium, maintaining them in a 37°C, 5% CO₂ incubator. Passage cells before they reach 80-90% confluency.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete medium to the desired seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
| Cell Line Example | Recommended Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| HT29 | 10,000 - 20,000[11] |
| Vero | 10,000 - 15,000[11] |
| A549 | 5,000 - 10,000 |
| MCF-7 | 5,000 - 15,000 |
| This table provides general guidelines. The optimal density should be determined empirically for your specific experimental conditions.[12][13] |
Phase 3: Cell Treatment with this compound
Causality: A serial dilution allows for the generation of a dose-response curve, which is essential for calculating the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.
-
Prepare Serial Dilutions: On the day of treatment, thaw an aliquot of the compound stock. Prepare a series of working solutions by serially diluting the stock in serum-free or low-serum medium. A typical final concentration range for an initial screen might be 0.1, 1, 10, 50, and 100 µM.
-
Self-Validation: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).
-
-
Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate compound dilution (or vehicle control medium) to each well in triplicate.
-
Incubation: Return the plate to the incubator for the desired exposure time (commonly 24, 48, or 72 hours).
Phase 4: MTT Assay Procedure
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS.[7] Filter-sterilize this solution and protect it from light.
-
Add MTT to Wells: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).[8]
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Monitor the cells periodically under a microscope for the formation of purple formazan crystals.[9]
-
Solubilize Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, first centrifuge the plate.[9]
-
Add 100 µL of DMSO to each well.[9]
-
Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes or by gentle pipetting to ensure complete dissolution of the crystals.[7][9]
-
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[7][9]
Data Analysis and Interpretation
Caption: Workflow for cytotoxicity data analysis.
-
Background Subtraction: Average the absorbance values from the blank control wells (medium only) and subtract this value from all other wells.
-
Calculate Percent Viability: Normalize the data to the vehicle control to determine the percentage of cell viability for each compound concentration.[14]
-
Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) × 100
-
-
Determine IC₅₀ Value:
-
Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response curve).[14][15]
-
The IC₅₀ is the concentration of the compound that results in a 50% reduction in cell viability, as interpolated from the fitted curve.[14][16]
-
Safety and Handling
While specific toxicity data for this compound is not widely available, it is prudent to handle it and all pyrimidine derivatives with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[17][18]
-
Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[19] Avoid generating dust.[17]
-
Disposal: Dispose of all chemical waste and contaminated materials in accordance with institutional and local regulations.
-
Spills: In case of a spill, clean the area promptly while wearing appropriate PPE.[18]
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Useful Numbers for Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. med.unc.edu [med.unc.edu]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
- 17. chemicalbook.com [chemicalbook.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
Application Notes and Protocols for the Antiviral Research of 2-(Methylthio)-4-pyrimidinecarbonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: The Growing Interest in Pyrimidine Scaffolds for Antiviral Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in the building blocks of life, the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents with a wide range of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[2] The versatility of the pyrimidine scaffold allows for diverse chemical modifications, enabling the fine-tuning of biological activity and the exploration of novel mechanisms of action.
This application note focuses on 2-(Methylthio)-4-pyrimidinecarbonitrile , a member of the pyrimidine family that holds promise for antiviral research. While direct antiviral data for this specific compound is emerging, its structural motifs are present in a variety of molecules with demonstrated antiviral efficacy. These notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the antiviral potential of this compound and its analogues. We will delve into its chemical profile, potential mechanisms of action based on related compounds, and detailed protocols for its evaluation in cell-based antiviral and cytotoxicity assays.
Compound Profile: this compound and a Key Analogue
A thorough understanding of the test compound's properties is crucial for designing robust and reproducible experiments.
This compound
| Property | Value | Source |
| CAS Number | 1124-75-0 | [3] |
| Molecular Formula | C6H5N3S | [3] |
| Molecular Weight | 151.19 g/mol | [3] |
| Structure | ||
| PubChem CID: 295757 |
Key Analogue: 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile
Due to the limited publicly available antiviral data for this compound, we will draw parallels with the closely related analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile . This compound shares the core 2-(methylthio)pyrimidine structure and has been utilized as a precursor in the synthesis of antiviral compounds.[4]
| Property | Value | Source |
| CAS Number | 770-30-9 | [5][6] |
| Molecular Formula | C6H6N4S | [5][6] |
| Molecular Weight | 166.20 g/mol | [6] |
| Appearance | White to cream to pale yellow powder | [5] |
| Melting Point | 232.0-241.0 °C | [5] |
| Solubility | Soluble in water | |
| Structure | ||
| PubChem CID: 295757 |
Potential Antiviral Mechanisms of Action
The antiviral activity of pyrimidine derivatives can be broadly categorized into two main strategies: direct-acting antivirals (DAAs) that target viral components, and host-targeting antivirals (HTAs) that modulate host cell pathways essential for viral replication.
Inhibition of Viral Polymerases
A common mechanism for nucleoside analogues is the inhibition of viral DNA or RNA polymerases. After cellular phosphorylation to the triphosphate form, these molecules can act as competitive inhibitors of the natural nucleoside triphosphates, leading to chain termination when incorporated into the growing viral nucleic acid strand. While this compound is a non-nucleoside, its derivatives could potentially bind to allosteric sites on viral polymerases, non-competitively inhibiting their function.
Inhibition of Host Pyrimidine Biosynthesis
Viruses are obligate intracellular parasites and rely on the host cell's machinery for replication. This includes the biosynthesis of nucleotides required for viral genome replication. Inhibitors of the host's pyrimidine biosynthesis pathway can effectively starve the virus of essential building blocks, leading to a broad-spectrum antiviral effect. This approach has the advantage of a higher barrier to the development of viral resistance. Research has shown that inhibiting this pathway can also trigger an innate immune response, further suppressing viral growth.
Experimental Protocols for Antiviral Evaluation
The following protocols provide a framework for the systematic evaluation of the antiviral activity and cytotoxicity of this compound.
Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is imperative to determine the cytotoxic concentration of the compound on the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for many viruses) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A common starting concentration is 100 µM.
-
Treatment: After 24 hours of cell growth, remove the medium and add the compound dilutions to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Principle: Infectious virus particles create localized areas of cell death, or "plaques," in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virions. An effective antiviral agent will reduce the number and/or size of these plaques.
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to achieve a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in a maintenance medium. In a separate set of tubes, mix the compound dilutions with a known titer of the virus.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with the corresponding compound concentrations. This semi-solid medium restricts the spread of progeny virions, leading to localized plaque formation.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.
TCID50 (50% Tissue Culture Infectious Dose) Assay
For viruses that do not form plaques, the TCID50 assay is a common alternative for determining viral titers and antiviral efficacy.
Principle: This endpoint dilution assay determines the viral dose that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.
Protocol:
-
Cell Seeding: Seed a 96-well plate with host cells.
-
Virus and Compound Dilutions: Prepare serial dilutions of the virus. In parallel, prepare different concentrations of this compound.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of the test compound.
-
Incubation: Incubate the plates for several days and monitor for the appearance of CPE.
-
Scoring: Score each well as positive or negative for CPE at each dilution.
-
Calculation: Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method. The IC50 can be determined by comparing the reduction in viral titer at different compound concentrations.
Data Presentation and Interpretation
The results of the cytotoxicity and antiviral assays should be presented clearly to allow for straightforward interpretation.
Quantitative Data Summary
| Compound | Virus | Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., Influenza A | e.g., MDCK | Data to be determined | Data to be determined | Data to be determined |
| Analogue (if tested) | e.g., HCoV-229E | e.g., Huh7 | Data from literature | Data from literature | Data from literature |
| Positive Control | e.g., Remdesivir | e.g., Vero E6 | >100 | Known value | >100 / Known value |
Selectivity Index (SI): The SI is a critical parameter for evaluating the potential of an antiviral compound. It is the ratio of the CC50 to the IC50. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: A streamlined workflow for the initial screening of antiviral compounds.
Potential Mechanism: Inhibition of Pyrimidine Biosynthesis
Caption: A simplified diagram of the de novo pyrimidine biosynthesis pathway.
Conclusion and Future Directions
The 2-(methylthio)pyrimidine scaffold represents a promising starting point for the discovery of novel antiviral agents. The protocols and information provided in this application note offer a robust framework for researchers to begin their investigations into the antiviral properties of this compound. Future studies should focus on screening this compound against a broad panel of viruses, elucidating its precise mechanism of action, and exploring structure-activity relationships through the synthesis and testing of related analogues. Such efforts will be crucial in determining the therapeutic potential of this intriguing class of molecules.
References
- 1. 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Benchchem [benchchem.com]
- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A19949.14 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.fi [fishersci.fi]
- 6. Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Methylthio)-4-pyrimidinecarbonitrile in Synthetic Chemistry
Executive Summary
This guide provides an in-depth exploration of 2-(Methylthio)-4-pyrimidinecarbonitrile, a highly versatile heterocyclic building block. Pyrimidine cores are foundational in numerous FDA-approved therapeutics, making their derivatives critical assets in modern drug discovery.[1][2] This document details the core reactivity, safety protocols, and step-by-step experimental procedures for leveraging this compound, with a primary focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. The protocols are designed for researchers, medicinal chemists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, from antiviral agents to oncology therapeutics.[2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. This compound emerges as a particularly valuable intermediate due to its strategically placed functional groups. The methylthio (-SCH₃) group at the C2 position serves as a versatile handle, which can be readily displaced by a variety of nucleophiles, often after activation through oxidation.[3][4] This allows for the regioselective introduction of diverse functionalities, a crucial capability in the synthesis of complex molecular architectures.
Physicochemical Properties and Safety Precautions
Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.
Compound Properties
| Property | Value | Reference |
| CAS Number | 1124-75-0 | [5] |
| Molecular Formula | C₆H₅N₃S | [5] |
| Molecular Weight | 151.19 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 197-201 °C | [6] |
| Storage | Sealed in a dry environment at room temperature. | [5] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8][9]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][9] Ensure an eyewash station and safety shower are readily accessible.[9]
-
In case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][9]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][9]
-
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[7]
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The most powerful application of this compound is its role as an electrophile in SNAr reactions. The methylthio group itself can be a leaving group, but its reactivity is dramatically enhanced upon oxidation.
Mechanistic Rationale: Activation via Oxidation
The sulfur atom of the methylthio group can be oxidized to a sulfoxide (-SOCH₃) or, more commonly, a sulfone (-SO₂CH₃). This transformation has two critical effects:
-
Increased Electrophilicity: The strongly electron-withdrawing sulfonyl group significantly increases the electrophilicity of the attached C2 carbon atom.
-
Superior Leaving Group: The methylsulfinate anion (CH₃SO₂⁻) is an excellent leaving group, being the conjugate base of a strong acid.
This oxidation strategy converts a sluggish reaction into a highly efficient one, enabling displacement by a wide range of nucleophiles under mild conditions.[10]
General SNAr Workflow
The typical experimental sequence involves a two-step, often one-pot, process of oxidation followed by nucleophilic displacement.
Protocol 1: Oxidation to 2-(Methylsulfonyl)-4-pyrimidinecarbonitrile
Causality: This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting sulfides to sulfones. The reaction is performed at a low temperature to control the exotherm and prevent side reactions. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the oxidant.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add m-CPBA (approx. 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[10]
-
Upon completion, dilute the mixture with additional DCM.
-
Workup: Transfer the mixture to a separatory funnel. Quench excess m-CPBA by washing with saturated Na₂SO₃ solution (1-2 times).
-
Wash with saturated NaHCO₃ solution (2-3 times) to remove meta-chlorobenzoic acid.
-
Wash with brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(Methylsulfonyl)-4-pyrimidinecarbonitrile, which can often be used in the next step without further purification.
Protocol 2: Nucleophilic Displacement of the Methylsulfonyl Group
Causality: With the highly activated sulfone intermediate in hand, displacement can be achieved with a variety of nucleophiles. The choice of solvent and base (if required) is crucial. Aprotic polar solvents like DMF or acetonitrile are often used to dissolve the reactants and facilitate the SNAr mechanism. A non-nucleophilic base like K₂CO₃ or DIPEA may be needed to deprotonate the incoming nucleophile (e.g., an amine or phenol).
Materials:
-
2-(Methylsulfonyl)-4-pyrimidinecarbonitrile (from Protocol 1)
-
Selected Nucleophile (e.g., substituted amine, phenol, heterocyclic amine) (1.1 - 1.5 eq)
-
Solvent (e.g., DMF, MeCN, THF)
-
Base (if necessary, e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)
-
Reaction vessel, heating mantle/oil bath, condenser
Procedure:
-
To a solution of the crude 2-(Methylsulfonyl)-4-pyrimidinecarbonitrile (1.0 eq) in a suitable solvent (e.g., MeCN), add the chosen nucleophile (1.1 eq).[10]
-
If the nucleophile requires deprotonation, add the appropriate base (e.g., K₂CO₃).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If a solid precipitate (inorganic salts) has formed, filter it off.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by either recrystallization or column chromatography on silica gel to obtain the desired 2-substituted-4-pyrimidinecarbonitrile product.
Example Reaction Conditions:
| Nucleophile | Base | Solvent | Temperature | Outcome | Reference |
| Substituted Aromatic Amines | K₂CO₃ | DMF | Reflux | Good to excellent yields | [3] |
| Aromatic Phenols | K₂CO₃ | DMF | Reflux | Good to excellent yields | [3] |
| Heterocyclic Amines | N/A | N/A | N/A | Good to excellent yields | [3] |
| Potassium Cyanide (KCN) | N/A | MeCN | N/A | High yield (87%) | [10] |
Visualizing the SNAr Mechanism
The displacement reaction proceeds through a classic SNAr mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.
Characterization of Products
Validation of the final product structure is essential. Key spectroscopic changes to observe upon successful substitution at the C2 position include:
-
¹H NMR: Disappearance of the singlet corresponding to the -SCH₃ protons (typically ~2.6 ppm) or -SO₂CH₃ protons (~3.3 ppm) and the appearance of new signals corresponding to the introduced nucleophile.
-
¹³C NMR: A shift in the resonance of the C2 carbon and the appearance of new carbon signals from the nucleophile.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the new molecular weight of the product.
-
Infrared (IR) Spectroscopy: The strong C≡N stretch should remain (around 2230 cm⁻¹), while characteristic bands for the new functional group will appear.
Conclusion
This compound is a robust and highly adaptable building block for synthetic and medicinal chemistry. The protocols outlined in this guide, particularly the two-step oxidation-displacement sequence, provide a reliable pathway for accessing a diverse library of 2-substituted pyrimidines. By understanding the underlying chemical principles, researchers can effectively harness the reactivity of this scaffold to construct novel molecules for drug discovery and development.
References
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. arkat-usa.org [arkat-usa.org]
Application Note: Comprehensive Analytical Characterization of 2-(Methylthio)-4-pyrimidinecarbonitrile
Introduction
2-(Methylthio)-4-pyrimidinecarbonitrile is a key heterocyclic intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, including the pyrimidine core, a nitrile group, and a methylthio substituent, make it a versatile building block in drug discovery. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and stability of starting materials and to facilitate the successful development of novel therapeutics. This application note provides a detailed guide to the multifaceted analytical techniques for the thorough characterization of this compound, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃S | |
| Molecular Weight | 151.19 g/mol | |
| CAS Number | 1124-75-0 | |
| Appearance | White to Off-White Solid | |
| Melting Point | 200.0 to 204.0 °C |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl and pyrimidine ring protons.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~2.6 ppm (singlet, 3H, -SCH₃)
-
~7.4 ppm (doublet, 1H, H5 of pyrimidine ring)
-
~8.7 ppm (doublet, 1H, H6 of pyrimidine ring)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~14 ppm (-SCH₃)
-
~117 ppm (-CN)
-
~120 ppm (C5)
-
~158 ppm (C6)
-
~160 ppm (C4)
-
~170 ppm (C2)
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the nitrile, methyl, and pyrimidine ring structures.
-
Expected Characteristic Vibrational Frequencies (cm⁻¹):
-
~2230 cm⁻¹: C≡N stretching (nitrile group)
-
~2920-2980 cm⁻¹: C-H stretching (methyl group)
-
~1550-1600 cm⁻¹: C=N and C=C stretching (pyrimidine ring)
-
~1300-1400 cm⁻¹: C-H bending (methyl group)
-
~600-700 cm⁻¹: C-S stretching
-
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for monitoring reactions.
-
Expected λmax: Pyrimidine derivatives typically exhibit strong absorbance in the UV region due to π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λmax) should be determined experimentally in a suitable solvent like ethanol or acetonitrile.
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol). Prepare a series of dilutions to determine the linear range of absorbance.
-
Data Acquisition: Record the UV-Vis spectrum from 200-400 nm using a dual-beam spectrophotometer.
-
Analysis: Identify the λmax and use this wavelength for quantitative measurements.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
-
Expected Molecular Ion Peak (M⁺•): m/z = 151.19
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Loss of a methyl radical (•CH₃) from the methylthio group.
-
Loss of the thiomethyl radical (•SCH₃).
-
Cleavage of the pyrimidine ring.
-
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of this compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for assessing the purity of many organic compounds.
Experimental Protocol for Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A suitable gradient to elute the compound and any potential impurities. For example, start with 5% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at the λmax determined by UV-Vis spectroscopy.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and purity of pharmaceutical compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of residual solvents or water.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point and purity of a crystalline solid.
Experimental Protocol for TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Conditions:
-
Temperature Range: 30°C to a temperature above the expected decomposition point (e.g., 350°C).
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge at a constant flow rate.
-
-
DSC Conditions:
-
Temperature Range: 30°C to a temperature above the melting point (e.g., 250°C).
-
Heating Rate: 10°C/min.
-
Atmosphere: Nitrogen purge.
-
Structural Elucidation by X-ray Crystallography
For unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and conformational details.
General Workflow for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
Visualizations
Experimental Workflow for Comprehensive Characterization
Caption: Workflow for the analytical characterization of this compound.
The Strategic Role of 2-(Methylthio)-4-pyrimidinecarbonitrile in Modern Agrochemical Development: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Agricultural Chemistry
In the relentless pursuit of novel and effective crop protection agents, the pyrimidine ring system has emerged as a cornerstone of modern agricultural chemistry. Its inherent biological activity and synthetic versatility have led to the development of a wide array of successful fungicides, herbicides, and insecticides.[1] Within this important class of heterocycles, 2-(Methylthio)-4-pyrimidinecarbonitrile represents a key building block, offering a unique combination of reactive sites that allow for the facile construction of complex and highly active agrochemicals. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile intermediate. We will delve into its synthesis, explore its utility in the creation of potent agrochemicals, and provide detailed protocols for its use in the laboratory.
The strategic importance of the 2-(methylthio) group lies in its ability to act as a good leaving group, allowing for nucleophilic substitution, or to be oxidized to the corresponding sulfoxide or sulfone, further activating the pyrimidine ring for subsequent chemical transformations. The nitrile group at the 4-position, along with the pyrimidine ring itself, contributes to the overall electronic properties and biological activity of the final molecule.
Synthesis of this compound: A Key Intermediate
The efficient synthesis of this compound is paramount for its widespread application. While various methods for the synthesis of substituted pyrimidines exist, a common and effective approach involves the condensation of a three-carbon synthon with an appropriate amidine or thiourea derivative.
Protocol 1: Synthesis of this compound from S-Methylisothiourea and an Ethoxymethylenemalononitrile Derivative
This protocol is based on established principles of pyrimidine synthesis, adapted for the specific target molecule.
Reaction Scheme:
A plausible synthetic route to this compound.
Materials:
-
S-Methylisothiourea sulfate
-
(Ethoxymethylene)malononitrile
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Preparation of S-Methylisothiourea Free Base: In a round-bottom flask, dissolve S-methylisothiourea sulfate in a minimal amount of cold water. Cool the solution in an ice bath and slowly add a stoichiometric equivalent of a cooled, concentrated solution of sodium hydroxide to liberate the free base. Extract the aqueous solution with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield S-methylisothiourea as an oil or low-melting solid. Caution: S-Methylisothiourea is best used immediately after preparation.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of (ethoxymethylene)malononitrile (1 equivalent) in anhydrous ethanol dropwise from the dropping funnel. After the addition is complete, add a solution of the freshly prepared S-methylisothiourea (1 equivalent) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in water and acidify to pH 5-6 with 1 M HCl. The crude product may precipitate at this stage. Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization: The structure of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Agricultural Chemistry
This compound is a versatile intermediate for the synthesis of a range of agrochemicals. Its utility stems from the ability to selectively modify the pyrimidine ring at different positions, leading to compounds with diverse biological activities.
Herbicidal Derivatives: Targeting Acetolactate Synthase (ALS)
A significant application of pyrimidine-based compounds is in the development of herbicides that inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][4] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing plant death.[5]
The 2-(methylthio)pyrimidinecarbonitrile scaffold can be elaborated into potent ALS-inhibiting herbicides. For instance, the methylthio group can be displaced by various nucleophiles, and the nitrile group can be hydrolyzed or transformed into other functional groups to fine-tune the herbicidal activity and crop selectivity. A notable example is the use of 4-amino-2-(alkylthio)-6-(methylthio)pyrimidine-5-carbonitrile as a starting material for novel 1,2,4-triazole derivatives with herbicidal properties.[6]
Mechanism of Action: ALS Inhibition
Mechanism of action of pyrimidinecarbonitrile-derived herbicides targeting Acetolactate Synthase (ALS).
Protocol 2: In Vitro Assay for ALS Inhibition
This protocol provides a general method for evaluating the inhibitory activity of newly synthesized pyrimidinecarbonitrile derivatives against the ALS enzyme.
Materials:
-
Partially purified ALS enzyme (from a suitable plant source, e.g., maize seedlings)
-
Synthesized pyrimidinecarbonitrile derivatives
-
Pyruvate
-
Thiamine pyrophosphate (TPP)
-
FAD
-
MgCl₂
-
Creatine
-
α-Naphthol
-
Sodium hydroxide (NaOH)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Extract and partially purify ALS from young plant tissue according to established methods.
-
Assay Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.5), MgCl₂, TPP, and FAD.
-
Inhibitor Addition: Add various concentrations of the synthesized pyrimidinecarbonitrile derivatives (dissolved in a suitable solvent like DMSO) to the assay mixture. Include a control with solvent only.
-
Enzyme Addition: Add the partially purified ALS enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, pyruvate.
-
Reaction Termination and Color Development: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding sulfuric acid. The product, acetolactate, is decarboxylated to acetoin. Add creatine and α-naphthol, followed by NaOH, to develop a colored complex.
-
Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation:
| Compound | IC₅₀ (µM) against ALS |
| Control Herbicide | Value |
| Derivative 1 | Value |
| Derivative 2 | Value |
| Derivative 3 | Value |
Fungicidal Derivatives: Targeting Sterol Biosynthesis
Pyrimidine derivatives are also prominent in the development of fungicides that inhibit sterol biosynthesis in fungi.[7][8][9][10] Ergosterol is an essential component of fungal cell membranes, and its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, ultimately leading to fungal cell death.
The this compound scaffold can be modified to create potent sterol biosynthesis inhibitors. The methylthio group can be substituted with various aryl or alkyl groups, and other positions on the pyrimidine ring can be functionalized to optimize antifungal activity.
Mechanism of Action: Sterol Biosynthesis Inhibition
Mechanism of action of pyrimidinecarbonitrile-derived fungicides targeting sterol biosynthesis.
Protocol 3: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines a standard method for assessing the in vitro antifungal activity of synthesized pyrimidinecarbonitrile derivatives against various plant pathogenic fungi.
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Synthesized pyrimidinecarbonitrile derivatives
-
Acetone or DMSO (as solvent)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone or DMSO).
-
Media Preparation: Prepare PDA medium and autoclave. Cool the medium to approximately 45-50°C.
-
Incorporation of Compounds: Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with the solvent only. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From a fresh, actively growing culture of the target fungus, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter) and place it in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: After a specific incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in both control and treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
-
-
EC₅₀ Determination: From the dose-response data, calculate the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).
Data Presentation:
| Compound | EC₅₀ (µg/mL) vs. Botrytis cinerea | EC₅₀ (µg/mL) vs. Fusarium graminearum |
| Control Fungicide | Value | Value |
| Derivative 1 | Value | Value |
| Derivative 2 | Value | Value |
| Derivative 3 | Value | Value |
Conclusion and Future Perspectives
This compound stands as a valuable and versatile intermediate in the discovery and development of novel agrochemicals. Its synthetic accessibility and the reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries with a high potential for biological activity. The continued exploration of new synthetic methodologies and the application of rational design principles will undoubtedly lead to the discovery of next-generation herbicides and fungicides derived from this important scaffold. A deeper understanding of the structure-activity relationships and the mechanisms of action will be crucial in developing more potent, selective, and environmentally benign crop protection solutions to meet the growing demands of global agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. pnas.org [pnas.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents [patents.google.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. apsnet.org [apsnet.org]
Application Notes and Protocols for the Utilization of 2-(Methylthio)-4-pyrimidinecarbonitrile in Anticancer Drug Development
Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA makes it an ideal framework for designing molecules that can interact with key cellular machinery. In oncology, pyrimidine derivatives have been successfully developed into potent therapeutic agents, largely by targeting the protein kinases that drive cancer cell proliferation and survival.[1] Many of these drugs function as ATP-competitive inhibitors, where the pyrimidine core mimics the adenine fragment of ATP, allowing it to bind effectively within the kinase active site.[2][3]
Within this valuable class of compounds, 2-(Methylthio)-4-pyrimidinecarbonitrile emerges as a particularly versatile and powerful starting scaffold. Its structure incorporates a reactive methylthio group at the C2 position, which serves as an excellent chemical handle for synthetic elaboration, and a cyano group at the C4 position. This arrangement allows for the systematic development of diverse chemical libraries and the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity against various cancer targets. Derivatives of this scaffold have demonstrated significant efficacy by inhibiting critical oncogenic pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR), PIM kinases, and the PI3K/AKT signaling cascade.[4][5][6][7]
This guide provides a detailed technical overview and actionable protocols for researchers engaged in the development of novel anticancer agents using the this compound scaffold.
The Strategic Advantage of this compound as a Precursor
The utility of this compound in drug discovery is rooted in its synthetic tractability. The methylthio (-SCH₃) group is a key functional moiety that can be readily displaced or modified, making it a versatile precursor for a wide range of derivatives.[8] For instance, the methylthio group can be oxidized to a more reactive methylsulfinyl or methylsulfonyl group, which can then be substituted by various nucleophiles (e.g., amines) to introduce diverse pharmacophores. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing target engagement and drug-like properties.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Optimization of 2-(Methylthio)-4-pyrimidinecarbonitrile
Welcome to the technical support guide for the synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrimidine-based heterocyclic compounds. Our goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding to empower you to optimize reaction conditions and troubleshoot common experimental challenges.
The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry, and this compound serves as a versatile intermediate. The methylthio group at the C2 position can be readily oxidized to a sulfone, creating an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the C4-carbonitrile offers a handle for further chemical transformations.
This guide presents a robust, three-step synthetic pathway, logically progressing from readily available starting materials. Each step is detailed with an optimized protocol, followed by an in-depth troubleshooting section in a direct question-and-answer format to address potential issues you may encounter.
Section 1: Recommended Synthetic Workflow
The recommended pathway involves three distinct chemical transformations:
-
S-Methylation: Selective methylation of the sulfur atom of 2-thiouracil to form 2-(methylthio)pyrimidin-4(3H)-one.
-
Chlorination: Conversion of the C4-hydroxyl group (in its keto-enol tautomeric form) to a chloride leaving group using a dehydrating/chlorinating agent.
-
Cyanation: Nucleophilic displacement of the C4-chloride with a cyanide salt to yield the final target molecule.
This workflow is designed for reliability and scalability, minimizing the formation of difficult-to-separate byproducts.
Caption: Overall synthetic workflow for this compound.
Section 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one (Intermediate 1)
This procedure is based on the well-established S-alkylation of thiouracil, which proceeds in high yield.[1] The basic conditions deprotonate the more acidic N-H adjacent to the carbonyls, but the resulting anion has significant charge density on the sulfur atom (as the thiolate), leading to preferential S-alkylation.
Reagent Stoichiometry Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 2-Thiouracil | 128.15 | 33.3 | 260 | 1.0 |
| Sodium Hydroxide | 40.00 | 20.8 | 520 | 2.0 |
| Iodomethane (MeI) | 141.94 | 41.2 (18.5 mL) | 290 | 1.1 |
| Water | 18.02 | 183 mL | - | - |
| Glacial Acetic Acid | 60.05 | As needed | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (20.8 g, 520 mmol) in water (183 mL).
-
Add 2-thiouracil (33.3 g, 260 mmol) to the solution. Stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (18.5 mL, 290 mmol) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Cool the pale-yellow solution back to 0 °C and carefully acidify with glacial acetic acid until a white precipitate forms (typically pH 6-7).
-
Stir the slurry in the ice bath for 30 minutes, then collect the white precipitate by vacuum filtration.
-
Wash the filter cake with cold water (3 x 150 mL) and dry under vacuum to afford the title compound as a white powder. Expected yield: ~98%.[1]
Protocol 2.2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine (Intermediate 2)
This step converts the pyrimidone into a reactive chloro-pyrimidine. Phosphorus oxychloride (POCl₃) acts as both the reagent and the solvent. The reaction proceeds via phosphorylation of the carbonyl oxygen, followed by nucleophilic attack of chloride.
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 2-(Methylthio)pyrimidin-4(3H)-one | 142.18 | 10.0 g | 70.3 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL (~92 g) | ~600 | ~8.5 |
Step-by-Step Procedure:
-
SAFETY NOTE: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE.
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-(methylthio)pyrimidin-4(3H)-one (10.0 g, 70.3 mmol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask.
-
Heat the mixture to reflux (approx. 106 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Once the ice has melted, neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2.3: Synthesis of this compound (Final Product)
This final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyrimidine ring activates the C4 position, allowing the chloride to be displaced by cyanide.[2]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
|---|---|---|---|---|
| 4-Chloro-2-(methylthio)pyrimidine | 160.62 | 10.0 g | 62.2 | 1.0 |
| Potassium Cyanide (KCN) | 65.12 | 4.47 g | 68.5 | 1.1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - | - |
Step-by-Step Procedure:
-
SAFETY NOTE: Potassium cyanide is a highly toxic poison. Handle with extreme care in a fume hood. All glassware and waste must be decontaminated with bleach or hydrogen peroxide solution before disposal. Never allow cyanide salts to come into contact with acid, as this will generate lethal HCN gas.
-
In a round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrimidine (10.0 g, 62.2 mmol) in anhydrous DMSO (100 mL).
-
Add potassium cyanide (4.47 g, 68.5 mmol) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (500 mL) and stir.
-
A precipitate should form. Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual DMSO and inorganic salts.
-
The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to afford pure this compound.
Section 3: Troubleshooting and Optimization Guide
Question: [Step 1] My yield of Intermediate 1 is low, and TLC shows significant unreacted 2-thiouracil.
Answer: This issue typically points to incomplete deprotonation or insufficient alkylation.
-
Causality: 2-Thiouracil requires a strong enough base to form the thiolate anion for efficient reaction. While NaOH is generally sufficient, its effective concentration can be an issue. Furthermore, methyl iodide is volatile and can be lost if the reaction is not properly sealed or if the temperature rises.
-
Solutions:
-
Verify Base Stoichiometry: Ensure at least 2 molar equivalents of NaOH are used. The second equivalent helps drive the equilibrium towards the deprotonated form.
-
Temperature Control: Maintain the temperature at 0 °C during the addition of methyl iodide. Adding it too quickly can cause localized heating, leading to side reactions or loss of the reagent.
-
Alternative Base/Solvent System: For a more robust system, consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. This combination often provides more consistent results for S-alkylation.[3]
-
Question: [Step 1] I am observing side products, potentially from N-methylation or O-methylation. How can I improve the selectivity for S-methylation?
Answer: S-methylation is kinetically favored, but under certain conditions, thermodynamically favored N- or O-methylation can occur.
-
Causality: The ambident nature of the thiouracil anion means it can be alkylated at S, N, or O atoms. Higher temperatures and prolonged reaction times can favor N-alkylation.
-
Solutions:
-
Strict Temperature Control: As mentioned, keeping the reaction temperature low (0-5 °C) is critical to favor the kinetically preferred S-alkylation.
-
Choice of Alkylating Agent: "Softer" electrophiles like methyl iodide preferentially react with the "softer" nucleophilic sulfur atom, consistent with Hard-Soft Acid-Base (HSAB) theory. Avoid highly reactive, "harder" agents like dimethyl sulfate if selectivity is an issue.
-
Solvent Choice: Polar protic solvents like water or ethanol can solvate the oxygen and nitrogen atoms through hydrogen bonding, sterically hindering them and further promoting S-alkylation.
-
Question: [Step 2] The chlorination reaction is sluggish, and I have to reflux for a very long time.
Answer: Incomplete conversion during chlorination with POCl₃ is a common problem, often related to reaction conditions or the purity of the starting material.
-
Causality: The reaction generates HCl as a byproduct, which can create an equilibrium that slows the reaction. Additionally, the reaction is sensitive to temperature.
-
Solutions:
-
Add a Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) or an organic base like N,N-diisopropylethylamine (DIPEA) can accelerate the reaction. These additives are thought to form a more reactive Vilsmeier-Haack type intermediate with POCl₃.[4]
-
Ensure Anhydrous Conditions: Any moisture in the starting material or glassware will consume POCl₃, reducing its effectiveness. Ensure your Intermediate 1 is thoroughly dried.
-
Verify Temperature: Ensure the reaction mixture is truly at reflux (around 106 °C). A lower temperature will significantly slow the reaction rate.
-
Question: [Step 3] My cyanation reaction is not going to completion, or the yield is poor.
Answer: The efficiency of this SNAr reaction is highly dependent on the reaction conditions.
-
Causality: The nucleophilicity of the cyanide ion and the solubility of the salt are paramount. Chloride is a moderately good leaving group, but its displacement requires sufficient activation and optimal conditions.
-
Solutions:
-
Solvent is Key: A polar aprotic solvent like DMSO or DMF is essential. These solvents solvate the potassium cation, leaving a "naked," highly nucleophilic cyanide anion, which dramatically increases the reaction rate compared to protic or less polar solvents.[2]
-
Temperature: If the reaction is slow at 80-90 °C, the temperature can be cautiously increased to 100-120 °C. However, be aware that higher temperatures can lead to decomposition or side reactions.
-
Phase-Transfer Catalyst: Adding a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve yields, especially if the cyanide salt has poor solubility in the solvent.[5]
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this entire synthesis? A1: There are two main hazards. First, Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing HCl gas. It must be handled in a fume hood with appropriate gloves, lab coat, and eye protection. The quenching step (pouring onto ice) is very hazardous and must be done slowly and carefully. Second, Potassium cyanide (KCN) is a fast-acting and deadly poison. It should only be handled in a fume hood, and measures must be in place to prevent ingestion, inhalation, or skin contact. Crucially, never mix cyanide waste with acidic waste, as this will produce lethal hydrogen cyanide (HCN) gas. All cyanide-contaminated materials must be detoxified with an oxidizing agent like bleach before disposal.
Q2: How can I reliably confirm the structure of my final product? A2: A combination of standard analytical techniques is recommended.
-
¹H NMR: You should expect to see a singlet for the -SCH₃ protons (around 2.6 ppm), and two doublets for the pyrimidine ring protons.
-
¹³C NMR: This will confirm the presence of the nitrile carbon (around 115-120 ppm) and the distinct carbons of the pyrimidine ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₅N₃S, MW = 151.19). Look for the [M+H]⁺ ion at m/z 152.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of a C≡N (nitrile) stretch.
Q3: Can this synthesis be adapted for gram-scale or pilot-plant production? A3: Yes, the principles of this synthesis are scalable. However, for larger scales, certain optimizations are critical. The exothermic quenching of POCl₃ requires careful engineering controls for heat dissipation. The use of highly toxic KCN at a large scale may necessitate specialized handling protocols or exploring alternative, less toxic cyanide sources if available. A one-pot procedure, condensing S-alkylisothiourea with a β-ketoester equivalent, could also be explored for process simplification, as demonstrated for related 4-pyrimidone structures.[6]
Section 5: References
-
Chavhan, N. B., et al. (2025). Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available from: --INVALID-LINK--
-
Yang, L-L., et al. (2012). 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis. European Journal of Medicinal Chemistry via ChemicalBook. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. BenchChem. Available from: --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. BenchChem. Available from: --INVALID-LINK--
-
Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances via NIH PMC. Available from: --INVALID-LINK--
-
Saeed, A., et al. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research via NIH. Available from: --INVALID-LINK--
-
Liu, H. (2017). Preparation of 2-methylthio-4-pyrimidinone. CN107488175A via ChemicalBook. Available from: --INVALID-LINK--
-
CN110372602A. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents. Available from: --INVALID-LINK--
References
- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 5. 2-Methylthio-4-pyrimidinol synthesis - chemicalbook [chemicalbook.com]
- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile
Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
This compound is a valuable intermediate in medicinal chemistry, often utilized for the synthesis of kinase inhibitors and other therapeutic agents. The pyrimidine core, substituted with a reactive nitrile group and a modifiable methylthio group, offers multiple avenues for further functionalization.
While several synthetic routes exist, a common and effective strategy involves the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea. An alternative and frequently employed method is the nucleophilic substitution of a dihalopyrimidine. This guide will focus on troubleshooting reactions based on these foundational pathways.
Core Synthetic Pathway: Cyclocondensation Route
A prevalent method for constructing the 2-(methylthio)pyrimidine ring is the reaction of a β-ketonitrile with S-methylisothiourea. This approach offers a convergent and often high-yielding route to the desired product.
Caption: General workflow for the cyclocondensation synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the cyclocondensation reaction?
A common and commercially available starting material is 2-cyano-3-ethoxyacrylonitrile or a similar β-alkoxy-α,β-unsaturated nitrile. These compounds provide the necessary three-carbon backbone with the nitrile group already in place.
Q2: Which base should I choose for the cyclocondensation reaction?
The choice of base is critical and depends on the specific substrate and solvent.
-
Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, particularly when starting with an ethoxy-containing precursor. It acts as both a base and can facilitate in situ formation of the reactive enolate.
-
Potassium carbonate (K₂CO₃) is a milder, heterogeneous base that can be advantageous when dealing with base-sensitive functional groups.[1] It often requires a polar aprotic solvent like DMF to facilitate the reaction.[2]
-
Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the enolate of the β-ketonitrile before the addition of S-methylisothiourea. This can sometimes improve regioselectivity and yield.
Q3: My reaction is sluggish or incomplete. What can I do?
Incomplete conversion is a common issue. Consider the following:
-
Temperature: Many cyclocondensation reactions require heating to proceed at a reasonable rate. Refluxing in ethanol (around 78 °C) or heating in DMF (80-120 °C) is common.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended periods (12-24 hours) to reach completion.
-
Purity of Reagents: Ensure your starting materials, especially the β-ketonitrile and S-methylisothiourea, are pure and dry. S-methylisothiourea salts can be hygroscopic.
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
Side product formation can significantly lower your yield. Common side products include:
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture, the nitrile can be hydrolyzed to a primary amide or a carboxylic acid, especially under basic conditions.
-
N-methylation: If using a methylating agent to prepare S-methylisothiourea in situ, there is a risk of N-methylation of the pyrimidine ring.
-
Formation of isomers: Depending on the starting materials, there is a possibility of forming isomeric pyrimidine products. Careful control of reaction conditions can often minimize this.
Troubleshooting Guide: Low Yield and Impurities
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Crude Yield
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inefficient Cyclization | The cyclization step is often the rate-determining step and can be sensitive to steric and electronic factors. | Increase the reaction temperature and/or prolong the reaction time. Consider switching to a higher boiling point solvent like DMF or dioxane. |
| Decomposition of Starting Materials or Product | Prolonged heating in the presence of a strong base can lead to the degradation of starting materials or the desired product. | Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly. A milder base like K₂CO₃ may be beneficial. |
| Poor Solubility of Reagents | If the reagents are not fully dissolved, the reaction will be slow and incomplete. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For S-methylisothiourea salts, polar solvents like ethanol or DMF are generally effective. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can leave an excess of one starting material and limit the formation of the product. | Use a slight excess (1.1-1.2 equivalents) of the S-methylisothiourea to ensure complete conversion of the more valuable β-ketonitrile. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Explanation & Causality | Recommended Solution |
| Co-elution with Starting Materials | The polarity of the product may be similar to that of the starting materials, making chromatographic separation challenging. | Optimize your column chromatography conditions. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. |
| Presence of Polar Impurities | Hydrolyzed byproducts (amides, carboxylic acids) are significantly more polar and can streak on silica gel. | A pre-purification workup can be beneficial. Wash the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Product is an Oil or Low-Melting Solid | The product may not crystallize easily, making isolation by filtration difficult. | If the product is an oil, purify by column chromatography. If it is a low-melting solid, try recrystallization from a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane) can often induce crystallization. |
Alternative Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
An alternative route involves the sequential substitution of a dihalopyrimidine. A common starting material for this approach is 2,4-dichloropyrimidine. The regioselectivity of the substitutions is a critical factor to consider. Generally, nucleophilic attack is favored at the 4-position of 2,4-dichloropyrimidine.[3] Therefore, a multi-step process is often necessary.
Caption: Multi-step synthesis via nucleophilic aromatic substitution.
Troubleshooting the SNAr Route
Q: I am getting a mixture of isomers during the first substitution step. How can I improve the regioselectivity for the 2-position?
While the 4-position is generally more reactive, the selectivity can be influenced by:
-
Solvent and Temperature: Lowering the reaction temperature can sometimes enhance selectivity.
-
Steric Hindrance: The presence of bulky substituents on the pyrimidine ring can direct substitution to the less hindered position.[3]
-
Catalyst Choice: In some cross-coupling reactions, the choice of ligand on the metal catalyst can invert the typical regioselectivity.[2]
Q: The cyanation step is not working well. What are the common issues?
Cyanation of a chloro-pyrimidine can be challenging.
-
Choice of Cyanide Source: Copper(I) cyanide (CuCN) is often used, but it can require high temperatures. Palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) or potassium ferricyanide (K₄[Fe(CN)₆]) can be more efficient and proceed under milder conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.
-
Side Reactions: The nitrile group can be susceptible to hydrolysis, as mentioned previously. Ensure anhydrous conditions and a non-aqueous workup if possible.
Experimental Protocols
Protocol 1: Cyclocondensation of 2-cyano-3-ethoxyacrylonitrile with S-methylisothiourea
-
To a solution of sodium ethoxide (prepared from 1.1 equivalents of sodium in anhydrous ethanol), add 1.0 equivalent of 2-cyano-3-ethoxyacrylonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1.1 equivalents of S-methylisothiourea sulfate and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr from 4-Chloro-2-(methylthio)pyrimidine
-
To a solution of 4-chloro-2-(methylthio)pyrimidine (1.0 equivalent) in anhydrous DMF, add copper(I) cyanide (1.5 equivalents).
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in dilute HCl to decompose the copper cyanide complex.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
References
Common side reactions with 2-(Methylthio)-4-pyrimidinecarbonitrile
Technical Support Center: 2-(Methylthio)-4-pyrimidinecarbonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. This versatile building block is a cornerstone in synthesizing a range of functionalized pyrimidines for pharmaceutical and materials science research. However, its unique combination of functional groups—a nucleophilic thioether, an electron-deficient pyrimidine ring, and a reactive nitrile—presents a specific set of challenges. This guide is designed to provide you with the field-proven insights and troubleshooting strategies necessary to anticipate and resolve common side reactions, ensuring the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental reactivity and stability of this compound.
Q1: What are the most reactive sites on the this compound molecule?
A1: The molecule has three primary sites of reactivity. Understanding their hierarchy is key to controlling reaction outcomes:
-
The Methylthio Group (-SCH₃): The sulfur atom is the most nucleophilic and easily oxidized site. It can be readily converted to a sulfoxide (-SOCH₃) and further to a sulfone (-SO₂CH₃) using common oxidizing agents.[1][2] This transformation is often the most common and sometimes unintentional side reaction.
-
The Pyrimidine Ring (Positions 4 and 6): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C4 and C6). While the C4 position holds the carbonitrile, the C6 position can be a site for nucleophilic addition or substitution, although this is less common than reactions involving the C2-methylthio group.
-
The Nitrile Group (-C≡N): This group is susceptible to hydrolysis under either strong acidic or basic conditions, which can convert it to a primary amide (-CONH₂) or a carboxylic acid (-COOH).
Q2: How stable is the methylthio group to common laboratory reagents and conditions?
A2: The methylthio group is stable under neutral, anhydrous, and non-oxidizing conditions. However, it is sensitive to:
-
Oxidizing Agents: Reagents like m-CPBA, hydrogen peroxide, or even atmospheric oxygen under prolonged heating can lead to the formation of the corresponding sulfoxide and sulfone.[1]
-
Strong Acids/Lewis Acids: While generally stable, harsh acidic conditions can sometimes lead to complex decomposition pathways.[3]
-
Certain Nucleophiles: Although the methylthio group itself is a poor leaving group, its displacement can occur under specific conditions, especially after activation via oxidation to the sulfone.[3][4]
Q3: Under what conditions should I be concerned about nitrile group hydrolysis?
A3: Hydrolysis of the nitrile is a significant risk when working with strong aqueous acids (e.g., refluxing HCl) or strong aqueous bases (e.g., refluxing NaOH). Even moderate conditions, such as heating in the presence of water or protic solvents for extended periods, can lead to partial hydrolysis to the amide. For reactions requiring elevated temperatures, the use of rigorously dried, aprotic solvents is highly recommended to preserve the nitrile functionality.
Part 2: Troubleshooting Guide: Common Side Reactions & Solutions
This guide provides a systematic approach to identifying and resolving specific side reactions encountered during experimentation.
Issue 1: Unexpected Mass Peaks Corresponding to M+16 or M+32
-
Symptom: Your reaction crude, analyzed by LC-MS, shows a major or minor peak with a mass 16 or 32 units higher than your expected product.
-
Probable Cause: This is the classic signature of unintentional oxidation of the methylthio group to a methylsulfinyl (sulfoxide, M+16) or methylsulfonyl (sulfone, M+32) group. This can be caused by peroxide-containing solvents (e.g., aged THF or ether), exposure to air at high temperatures, or the use of reagents with oxidizing properties.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (Nitrogen or Argon), especially when heating for prolonged periods.
-
Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Test ethereal solvents for peroxides before use.
-
Reagent Check: Ensure that other reagents in your mixture do not have oxidizing potential.
-
Issue 2: Complete Loss of the Methylthio Group and Formation of a Bis(methylthio)pyrimidine
-
Symptom: In reactions aiming to substitute a chloro-group on a similar pyrimidine scaffold using cyanide, you unexpectedly isolate a 2,4-bis(methylthio)pyrimidine derivative.[4]
-
Probable Cause: This surprising reaction suggests that under certain conditions, the methylthio group itself can be displaced and can also act as a nucleophile. It has been proposed that the cyanide ion can displace the methylthio group, and the resulting thiolate can then react with another molecule of the starting material.[4]
-
Troubleshooting & Prevention:
-
Strategic Synthesis: If your goal is nucleophilic substitution at another position (e.g., C4 or C6), it is far more reliable to first intentionally oxidize the methylthio group to the methylsulfonyl group.[3] The sulfone is an excellent leaving group and allows for clean displacement by a wide range of nucleophiles under milder conditions, preventing this type of unexpected self-condensation.
-
Issue 3: Poor Mass Balance and an Intractable Mixture of Products on TLC/LC-MS
-
Symptom: The reaction consumes the starting material, but the resulting crude shows a complex mixture of many products, making purification nearly impossible. This is often observed when using strong acids.
-
Probable Cause: Harsh reaction conditions, such as refluxing in strong acids like trifluoroacetic acid (TFA) or using strong Lewis acids like BBr₃, can lead to uncontrolled degradation of the pyrimidine ring itself.[3] The combination of multiple functional groups makes the molecule susceptible to a cascade of unselective reactions under these conditions.
-
Troubleshooting & Prevention:
-
Screen Milder Conditions: Always begin by screening milder reagents and lower reaction temperatures.
-
Protecting Group Strategy: If a transformation requires harsh conditions, consider if a protecting group strategy could shield the more sensitive parts of the molecule.
-
Purification Considerations: Be aware that some pyrimidine derivatives show instability on silica gel.[3] If you observe streaking or decomposition during column chromatography, consider switching to a different stationary phase (e.g., alumina) or using alternative purification methods like recrystallization or preparative HPLC.
-
Part 3: Key Experimental Protocols
Protocol 1: Controlled Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
This protocol is essential for activating the C2 position for subsequent nucleophilic substitution.
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-(methylthio)pyrimidine substrate (1.0 equiv.) in a suitable chlorinated solvent, such as Dichloromethane (DCM), at a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.1 equiv.) in DCM to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfone can then be purified by column chromatography or recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of a 2-(Methylsulfonyl)pyrimidine
This protocol demonstrates the displacement of the activated sulfone group.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the 2-(methylsulfonyl)pyrimidine substrate (1.0 equiv.) in an aprotic polar solvent like Acetonitrile (MeCN) or DMF, add the desired nucleophile (e.g., an amine or alkoxide, 1.2-1.5 equiv.).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or DIPEA (2.0 equiv.), to act as an acid scavenger if the nucleophile is an amine salt.
-
Heating: Heat the reaction mixture to a temperature between 50-80 °C.
-
Scientist's Note: The methylsulfonyl group is an excellent leaving group, so these reactions are often much cleaner and faster than attempting to displace a halide from the same position.[3]
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. If using DMF, dilute with ethyl acetate and wash extensively with water and brine to remove the high-boiling solvent.
-
Purification: Dry the organic layer, concentrate, and purify the desired product by standard methods (column chromatography or recrystallization).
Part 4: Visualization of Reactivity & Troubleshooting
Diagram 1: Key Reactivity Pathways
Caption: Primary reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Products
Caption: A logical workflow for diagnosing common side reactions.
Part 5: Summary of Common Side Products
| Side Product | Structure Change | Δ Mass | Common Cause | Prevention Strategy |
| Methylsulfinyl Derivative | -SCH₃ → -S(O)CH₃ | +16 | Mild/unintentional oxidation | Inert atmosphere, peroxide-free solvents |
| Methylsulfonyl Derivative | -SCH₃ → -S(O)₂CH₃ | +32 | Strong/intentional oxidation | Use stoichiometric oxidant, control temp |
| Amide Derivative | -C≡N → -C(O)NH₂ | +18 | Water presence with acid/base catalyst | Use anhydrous conditions |
| Carboxylic Acid Derivative | -C≡N → -C(O)OH | +19 (as acid) | Strong acid/base, prolonged heating | Use anhydrous conditions, shorter times |
References
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Methylthio)-4-pyrimidinecarbonitrile
Welcome to the technical support center for the purification of 2-(Methylthio)-4-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of purifying this pyrimidine derivative. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Understanding the Purification Challenges
This compound, like many heterocyclic compounds, can present unique purification challenges. The presence of multiple nitrogen atoms and a sulfur-containing group can influence its solubility and chromatographic behavior. Impurities from the synthesis, such as starting materials, reagents, or byproducts, can often have similar polarities to the desired product, making separation difficult. This guide will address these issues by providing a logical, step-by-step approach to purification.
Troubleshooting Common Purification Issues
This section is designed to help you diagnose and solve common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures.The volume of solvent used was too large.Crystals were filtered before crystallization was complete. | Solvent Selection: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider less polar solvents if you are losing product in a polar solvent.Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[1][2]Allow Sufficient Time: Ensure the solution has cooled slowly to room temperature and then been chilled in an ice bath for at least 15-30 minutes before filtration to maximize crystal formation. |
| Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound.The compound is too impure.The solution is supersaturated. | Solvent Choice: Select a solvent with a lower boiling point.Pre-purification: If the crude product is very impure, consider a preliminary purification step like a silica gel plug filtration before recrystallization.Induce Crystallization: Add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization. |
| Product Fails to Crystallize | The solution is not saturated.Presence of impurities inhibiting crystal formation. | Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the compound.Use a Co-solvent: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.[1][2]Purity Check: Analyze the crude material for significant impurities that might be interfering with crystallization. |
| Poor Separation in Column Chromatography | Incorrect solvent system (polarity is too high or too low).Column was not packed properly.Sample was overloaded. | Optimize Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of approximately 0.2-0.35 for your target compound.[3][4]Proper Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles. Both wet and dry packing methods can be effective if done carefully.[5]Sample Loading: As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 by weight for good separation. |
| Compound is Unstable on Silica Gel | The acidic nature of silica gel is causing decomposition of the product. | Deactivate Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).[6]Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. |
| Co-elution of Impurities | The impurity has a very similar polarity to the product. | Gradient Elution: Use a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity. This can help to resolve closely eluting spots.[6]Alternative Solvent System: Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a recrystallization solvent for this compound?
A good starting point for pyrimidine derivatives is often a protic solvent like ethanol or isopropanol.[7] You can also explore solvent mixtures. A common and effective approach is a two-solvent recrystallization, for example, dissolving the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then adding a "poor" solvent (like hexanes or pentane) until turbidity is observed, followed by heating to redissolve and slow cooling.[1][2][8]
Q2: I am seeing a persistent impurity with a similar Rf to my product on TLC. What should I do?
This is a common challenge. First, try to optimize your TLC conditions to achieve better separation. If that fails, column chromatography with a very shallow solvent gradient can be effective.[6] Another strategy is to attempt a chemical modification of the impurity. For example, if the impurity has a reactive functional group that your product lacks, a selective reaction followed by an extractive work-up or another chromatography step might remove it.
Q3: My purified this compound is a yellow oil, but I expected a solid. What happened?
"Oiling out" can occur if the compound is impure or if the chosen recrystallization solvent is not appropriate. It can also be that the compound has a low melting point. First, confirm the identity and purity of your product by analytical methods such as NMR and mass spectrometry. If the product is pure, you can try dissolving the oil in a minimal amount of a volatile solvent and then adding a poor solvent to precipitate it as a solid. Alternatively, you can try to induce crystallization by cooling the oil to a very low temperature (e.g., in a dry ice/acetone bath) and scratching the flask.
Q4: How can I identify the common impurities in my synthesis of this compound?
Identifying unknown impurities typically requires spectroscopic analysis (LC-MS, GC-MS, and NMR). Common impurities in related syntheses can include unreacted starting materials, over-alkylated products, or byproducts from side reactions. For instance, in the synthesis of related pyrimidines, byproducts from the pyrolysis of solvents like DMF have been observed.[9] A thorough understanding of your reaction mechanism can help predict potential impurities.
Q5: Is this compound stable to heat?
In-Depth Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined on a small scale first.
1. Solvent System Selection (Small Scale):
-
Place a small amount of the crude product (approx. 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise while gently warming.
-
A good solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.
-
If a single solvent is not effective, try a two-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy.
2. Recrystallization Procedure (Large Scale):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a two-solvent system) portion-wise while heating the flask with stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the compound.
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.35 and show good separation from impurities.[3][4]
2. Column Packing:
-
Select a column of appropriate size for the amount of material to be purified.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture you plan to use).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a protective layer of sand on top of the silica gel.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the fractions by TLC to determine which ones contain the purified product.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-(Methylthio)-4-pyrimidinecarbonitrile
Technical Support Center: 2-(Methylthio)-4-pyrimidinecarbonitrile
Welcome to the dedicated technical support guide for this compound (CAS No: 1124-75-0). This resource is designed for our partners in research, discovery, and development. Here, we address common and complex challenges encountered during the handling, use, and analysis of this versatile synthetic intermediate. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge about the compound's properties, handling, and reactivity.
Q1: What are the fundamental physicochemical properties of this compound?
Understanding the basic properties of your reagent is the first step to successful experimentation. Key data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1124-75-0 | [1][2] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1][2] |
| Appearance | White to cream or pale yellow powder/solid | [3] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Storage | Store long-term in a cool, dry place. Room temperature for shipping. |[1][2] |
Q2: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to maintaining the compound's purity and stability. The methylthio (-SCH₃) group is susceptible to oxidation over time, especially if improperly stored.
Expert Insight: While room temperature storage is acceptable for short periods, we strongly recommend long-term storage at 2-8°C in a desiccated, inert environment (e.g., under argon or nitrogen in a sealed vial). This minimizes the risk of both oxidative and hydrolytic degradation. Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[1][4]
Q3: What solvents are compatible with this compound?
The compound shows good solubility in many common organic solvents. For reaction purposes, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are generally suitable.[5] For analytical purposes (e.g., HPLC), acetonitrile and methanol are common mobile phase components. Always perform a small-scale solubility test before proceeding with a large-scale experiment.
Q4: What is the primary reactivity of this molecule?
The key reactive sites are the methylthio group and the pyrimidine ring itself. The methylthio group can be oxidized to the corresponding methylsulfinyl or methylsulfonyl group. The methylsulfonyl group, in particular, is an excellent leaving group, making it susceptible to nucleophilic displacement.[5] This two-step process (oxidation followed by substitution) is a common strategy for functionalizing the 2-position of the pyrimidine ring. The methylthio group itself can also be displaced by strong nucleophiles under specific conditions.[6]
Part 2: Troubleshooting Guide
This section provides structured guidance for overcoming specific experimental challenges.
Issue 1: My reaction is failing or showing low yield. What are the potential causes?
Reaction failure can be traced back to the starting material's integrity, the reaction conditions, or inherent reactivity limitations. Follow this diagnostic workflow to identify the root cause.
Caption: Workflow for troubleshooting reaction failures.
Issue 2: I see unexpected peaks in my LC-MS/HPLC analysis. What could they be?
The appearance of new peaks often indicates degradation. The primary degradation pathways are oxidation and hydrolysis.
Caption: Potential degradation pathways and products.
Expert Insight: The methylthio group is readily oxidized, first to a sulfoxide (+16 Da) and then to a sulfone (+32 Da).[5] This can occur slowly from atmospheric oxygen or rapidly in the presence of oxidizing agents. Hydrolysis, especially under strong acidic or basic conditions, can cleave the methylthio group to yield the corresponding 2-hydroxy pyrimidine derivative.[7]
Table 2: Common Impurities and Degradants
| Impurity/Degradant | Structure | Molecular Weight | Mass Shift (Da) | Likely Cause |
|---|---|---|---|---|
| Sulfoxide Derivative | C₆H₅N₃OS | 167.19 | +16 | Mild oxidation (e.g., prolonged air exposure). |
| Sulfone Derivative | C₆H₅N₃O₂S | 183.19 | +32 | Strong oxidation (e.g., presence of peroxides, peracids).[5] |
| Hydrolysis Product | C₅H₃N₃O | 135.11 | -16 (relative to C₅H₃N₃) | Exposure to strong acid or base. |
Issue 3: My compound has discolored (turned yellow/brown). Is it still usable?
Discoloration is a visual indicator of potential degradation. While slight color change may not significantly impact purity for some applications, it warrants investigation.
Recommended Action:
-
Re-analyze: Run a purity check using your preferred method (e.g., HPLC, LC-MS, or NMR).
-
Compare: Compare the new analytical data to the Certificate of Analysis (CoA) of the fresh compound.
-
Assess: If new impurity peaks are minor (<1-2%) and your reaction is robust, you may be able to proceed. However, for sensitive applications or when using the compound as a reference standard, using a fresh, pure lot is strongly advised.
Part 3: Experimental Protocols
These protocols provide step-by-step guidance for common procedures to ensure reproducibility and minimize degradation.
Protocol 1: Handling and Preparation of a Stock Solution
This protocol is designed to prevent atmospheric oxidation and moisture contamination.
-
Preparation: Place the sealed vial of this compound and your chosen anhydrous solvent (e.g., THF, DCM) in a desiccator to equilibrate to room temperature for at least 30 minutes. This prevents condensation on the cold vial.
-
Inert Atmosphere: Purge a clean, dry flask equipped with a magnetic stir bar with an inert gas (argon or nitrogen).
-
Weighing: Briefly remove the compound vial from the desiccator and weigh the desired amount quickly. For highly sensitive applications, perform this step in a glovebox.
-
Dissolution: Add the weighed solid to the purged flask. Immediately add the anhydrous solvent via a syringe through a septum.
-
Storage: Stir until fully dissolved. Use the solution immediately or store it under an inert atmosphere at 2-8°C for short-term use. For long-term storage, aliquoting and freezing (-20°C) may be possible, but a small-scale stability test is recommended.
Protocol 2: Monitoring a Reaction via TLC
A simple method to assess reaction progress.
-
Plate Preparation: Use a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Using a capillary tube, spot your starting material (a dilute solution of this compound), the co-starting material (if any), and the reaction mixture on the baseline.
-
Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal system will give your starting material an Rf value of ~0.3-0.4.
-
Visualization: Visualize the plate under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
References
- 1. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 2. This compound - CAS:1124-75-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. A19949.14 [thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-(Methylthio)-4-pyrimidinecarbonitrile
Welcome to the technical support center for 2-(Methylthio)-4-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and formulation of this compound, with a primary focus on improving its solubility. The following information is curated to provide not only practical solutions but also the scientific rationale behind each approach, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing precipitation of my compound during my in vitro assay. What could be the cause?
A2: Precipitation during an in vitro assay is a common issue for poorly soluble compounds. This often occurs when a stock solution of the compound, typically dissolved in a strong organic solvent like DMSO, is diluted into an aqueous buffer system. The drastic change in solvent polarity reduces the compound's solubility, leading to its precipitation. This can significantly impact the accuracy and reproducibility of your experimental results.
Q3: Are there any initial steps I should take before attempting advanced solubilization techniques?
A3: Absolutely. Before exploring more complex methods, ensure that you have optimized your initial dissolution procedure. This includes:
-
Sonication: Applying ultrasonic energy can help to break down solid aggregates and facilitate dissolution.
-
Vortexing: Vigorous mixing can increase the interaction between the solute and the solvent.
-
Gentle Heating: For some compounds, a slight increase in temperature can significantly improve solubility. However, this should be done with caution to avoid any potential degradation of the compound. Always verify the thermal stability of your compound before applying heat.
Troubleshooting Guide: Strategies to Increase Solubility
This section provides a detailed, step-by-step guide to various techniques for enhancing the solubility of this compound.
Co-solvency
Issue: My compound is not sufficiently soluble in the desired aqueous buffer for my experiment.
Principle: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent (co-solvent) to the aqueous vehicle. The co-solvent works by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.
Recommended Co-solvents:
| Co-solvent | Properties & Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful and versatile aprotic solvent. Often used for preparing high-concentration stock solutions. However, it can have cytotoxic effects at higher concentrations in cell-based assays. |
| Ethanol | A protic solvent that is generally well-tolerated in biological systems at low concentrations. |
| Polyethylene Glycol (PEG 400) | A low-molecular-weight grade of polyethylene glycol that is miscible with water and has a good safety profile. |
| Propylene Glycol (PG) | Another commonly used co-solvent with a good safety record. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with strong solubilizing properties. Similar to DMSO, it can exhibit cellular toxicity. |
Experimental Protocol for Co-solvency:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be necessary to fully dissolve the compound.
-
Determine the maximum tolerable co-solvent concentration: Before proceeding with your main experiment, it is crucial to determine the highest concentration of the co-solvent that your experimental system (e.g., cell line) can tolerate without adverse effects. This is typically done by running a dose-response curve of the co-solvent alone.
-
Serial dilution: Perform serial dilutions of your stock solution into your aqueous buffer, ensuring that the final concentration of the co-solvent does not exceed the predetermined tolerable limit. For example, if your final assay concentration is 10 µM and your stock is 10 mM in DMSO, a 1:1000 dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
Observe for precipitation: After dilution, visually inspect the solution for any signs of precipitation. It is also advisable to check for turbidity using a spectrophotometer.
References
Technical Support Center: 2-(Methylthio)-4-pyrimidinecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this crucial heterocyclic building block. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot common experimental hurdles, and provide validated strategies to minimize impurity formation and maximize yield.
Overview of Synthetic Strategy & Core Challenges
The most prevalent and direct route to this compound and its analogs involves the condensation of an S-alkylisothiourea with a suitable three-carbon electrophilic partner, typically a derivative of cyanoacetic acid or malononitrile. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a variety of side products and purification difficulties.
The primary challenges researchers face include:
-
Controlling Cyclization vs. Side Reactions: The desired intramolecular cyclization must compete with potential side reactions of the starting materials and intermediates.
-
Impurity Co-elution: Structurally similar impurities can make chromatographic purification challenging.
-
Hydrolytic and Oxidative Instability: The target molecule and its precursors can be sensitive to harsh workup or purification conditions.
Below is a generalized workflow for a common synthetic approach.
Caption: Generalized workflow for pyrimidine synthesis.
Troubleshooting Guide: Impurity Control (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
Answer: Low yield is a common issue that can typically be traced back to one of four areas: starting material integrity, reaction conditions, workup procedure, or competing side reactions.
-
Starting Material Quality:
-
S-Methylisothiourea Salts: Often supplied as sulfate or iodide salts, ensure you are using the correct molecular weight for stoichiometric calculations. The free base can be unstable; it's best to generate it in situ or use it immediately.
-
Cyanoacrylate Partner: Reagents like (E)-ethyl 2-cyano-3-ethoxyacrylate are highly reactive. Check for signs of polymerization or hydrolysis in older reagents. Purity should be confirmed by NMR before use.
-
-
Reaction Conditions:
-
Base Selection & Stoichiometry: A common route uses potassium carbonate in ethanol.[1] The base must be strong enough to deprotonate the isothiourea and the intermediate but not so strong as to promote rampant side reactions. Insufficient base will stall the reaction, while a vast excess can lead to hydrolysis of the nitrile. We recommend starting with 2.0-2.2 equivalents of a moderate base like K₂CO₃.
-
Solvent & Temperature: Ethanol is a standard solvent, providing good solubility for the reactants and facilitating reflux temperatures around 80-85°C. Ensure the solvent is anhydrous, as water can promote hydrolysis. If using aprotic solvents like DMF, be aware that higher reaction temperatures can accelerate decomposition pathways.[2]
-
-
Workup Procedure:
-
pH Control: During workup, the crude mixture is often dissolved in water and acidified to precipitate the product.[1] Adjusting the pH too aggressively or overshooting neutrality can cause hydrolysis of the nitrile group. We advise a slow, dropwise addition of acid (e.g., 6N HCl) while monitoring the pH.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield.
Q2: My NMR/LCMS shows a significant impurity with a mass of +16 Da or +32 Da. What is it and how do I prevent it?
Answer: This is a classic sign of oxidation of the methylthio group. The sulfur atom is susceptible to oxidation, forming the corresponding methylsulfinyl (sulfoxide, +16 Da) or methylsulfonyl (sulfone, +32 Da) impurities.
-
Causality:
-
Oxidizing Agents: This can occur if the reaction is exposed to strong oxidizing agents. While less common during the primary synthesis, it can happen during workup if certain reagents are used or if the reaction is not properly quenched.
-
Air Oxidation: Prolonged heating in the presence of air, especially with trace metal catalysis, can promote slow oxidation.
-
Purification on Silica: Some grades of silica gel can be slightly acidic and, when combined with certain solvents, can promote oxidation of sensitive sulfur compounds.
-
-
Prevention & Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon), especially if reaction times are long (>12 hours) or temperatures are high.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Workup: Avoid using oxidizing agents (e.g., peroxide-containing ethers) during the extraction process.
-
Purification Strategy: If oxidation is observed after chromatography, consider switching to a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.
-
A related synthesis pathway involving oxidation of a thioether to a sulfone is intentionally used to increase the leaving group potential of the -(SO₂Me) group for subsequent nucleophilic substitution.[3] This highlights the chemical accessibility of this oxidation.
Q3: I have an impurity that appears to be an isomer of my product. What could it be?
Answer: Isomeric impurities often arise from alternative cyclization pathways or rearrangement. In this synthesis, a common issue is the formation of N-methylated byproducts instead of the desired S-methylated product, especially if starting from thiourea and a methylating agent.
-
Causality: Thiourea is an ambident nucleophile with reactive sites at both sulfur and nitrogen. Direct alkylation can lead to a mixture of S-alkyl and N-alkyl isothioureas. If you are preparing your S-methylisothiourea immediately before use, the conditions of this methylation step are critical.
-
Prevention:
-
Use Pre-formed S-Methylisothiourea: The most reliable method is to use a high-purity, commercially available S-methylisothiourea salt. This decouples the methylation step from the cyclization.
-
Controlled Methylation: If preparing it yourself from thiourea and a methylating agent (e.g., methyl iodide), carefully control the pH. Methylation on sulfur is generally favored under neutral to slightly acidic conditions, while basic conditions can deprotonate the nitrogen, increasing the likelihood of N-methylation.[4]
-
The table below summarizes common impurities and their likely sources.
| Impurity | Molecular Weight Change | Probable Cause | Key Analytical Signature (¹H NMR) | Prevention Strategy |
| Methylsulfoxide | +16 Da | Air/reagent oxidation | Singlet for -SOCH₃ shifts downfield from -SCH₃ (approx. 2.7-3.0 ppm) | Use inert atmosphere; purify on neutral media. |
| Methylsulfone | +32 Da | Aggressive oxidation | Singlet for -SO₂CH₃ shifts further downfield (approx. 3.2-3.5 ppm) | Use inert atmosphere; avoid strong oxidants. |
| Amide Analog | +18 Da (from H₂O) | Nitrile hydrolysis | Broad singlets in the amide region (approx. 7-8 ppm); disappearance of nitrile peak in IR. | Careful pH control during workup (pH 6-7); avoid prolonged exposure to strong acid/base. |
| N-Methyl Isomer | 0 Da | Incorrect methylation of thiourea | The chemical environment of the pyrimidine ring protons will differ significantly. | Use purified S-methylisothiourea starting material. |
Frequently Asked Questions (FAQs)
-
Q: Can I use other alkylating agents besides methylating agents?
-
A: Yes. The S-alkylisothiourea condensation is versatile. Using S-ethyl, S-benzyl, or other S-alkyl isothioureas will yield the corresponding 2-(alkylthio)pyrimidines. However, be aware that the steric bulk of the alkyl group can influence reaction rates.[5]
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Several hazards should be managed:
-
Cyanide-containing reagents: Malononitrile and cyanoacrylates are toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Thiourea and derivatives: Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Bases and Acids: Handle strong bases (like sodium methoxide) and strong acids (like HCl) with care.
-
-
-
Q: How do I definitively confirm my final product's structure?
-
A: A combination of analytical techniques is essential:
-
¹H NMR: Expect characteristic signals for the pyrimidine ring protons and a sharp singlet for the S-CH₃ group (typically around 2.6 ppm in CDCl₃).
-
¹³C NMR: Look for the nitrile carbon signal (approx. 115-120 ppm) and the carbons of the pyrimidine ring.
-
Mass Spectrometry: Confirm the molecular ion peak corresponding to the exact mass of C₆H₅N₃S (151.0204).
-
FT-IR: A sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretch.
-
-
References
- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Novel 4-Imino-6,8-Dimethyl-2-(Methylthio)-4H-Pyrimido [1, 2-A] Pyrimidine-3-Carbonitrile and its 2- Substituted Derivatives , Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Functionalization of 2-(Methylthio)-4-pyrimidinecarbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(Methylthio)-4-pyrimidinecarbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this versatile but challenging heterocyclic building block. Our goal is to provide practical, field-proven insights and troubleshooting strategies to help you overcome common hurdles in your synthetic campaigns. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic principles and supported by authoritative literature.
The this compound scaffold is of significant interest due to the pyrimidine core's prevalence in pharmacologically active molecules.[1] However, its functionalization is not always straightforward. The interplay between the electron-deficient pyrimidine ring, the potentially labile methylthio group, and the reactive cyano group presents a unique set of challenges. This guide addresses these issues in a direct question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-methylthio group is a key handle for introducing diversity. However, its direct displacement is often problematic. The most common and effective strategy involves activating this position by oxidizing the sulfide to a more potent leaving group.
FAQ 1.1: My attempt to displace the 2-methylthio group with an amine is failing. Why is there no reaction?
Answer: The primary reason for the lack of reactivity is that the methylthio (-SCH₃) group is a poor leaving group. For a nucleophilic aromatic substitution (SNAr) to proceed efficiently, the leaving group must be able to stabilize the negative charge it takes upon departure. Thiolates, such as methanethiolate (⁻SCH₃), are not sufficiently stable to be displaced by common nitrogen or oxygen nucleophiles under standard conditions.[2] The electron-deficient nature of the pyrimidine ring alone is often insufficient to drive this transformation.[3]
To facilitate the substitution, you must first convert the methylthio group into a superior leaving group. This is typically achieved through oxidation.
FAQ 1.2: What is the most effective way to activate the 2-methylthio group for SNAr?
Answer: The most reliable method is to oxidize the sulfide to either a methylsulfinyl (-S(O)CH₃) or, more commonly, a methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is an exceptional leaving group, significantly increasing the electrophilicity of the C2 position and making it highly susceptible to nucleophilic attack.[2] In comparison to 2-chloro or 2-methylthio pyrimidines, the corresponding 2-methylsulfonyl pyrimidines are vastly more reactive.[2]
A controlled oxidation is crucial to avoid side reactions.
Recommended Protocol: Oxidation of this compound
-
Dissolution: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and prevent over-oxidation or degradation.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 equiv. for the sulfone) portion-wise over 15-30 minutes. The stoichiometry is key, as ~1.1 equivalents will primarily yield the sulfoxide, while >2.2 equivalents will drive the reaction to the sulfone.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by a wash with aqueous sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid.
-
Purification: Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-(methylsulfonyl)-4-pyrimidinecarbonitrile can often be used directly in the next step or purified by column chromatography.[5]
Table 1: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Equivalents for Sulfone | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | 2.2 - 2.5 | DCM or CHCl₃, 0 °C to RT | High yields, reliable | Byproduct removal necessary |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | ~2.5 | MeOH/H₂O, RT | Inexpensive, easy work-up | Can be less selective |
| Hydrogen Peroxide (H₂O₂)/Acetic Acid | Excess | Acetic Acid, 70 °C | Cost-effective | Can lead to ring-opening or N-oxidation[6] |
FAQ 1.3: I've successfully made the 2-methylsulfonyl derivative, but my SNAr with a primary amine gives a low yield and a complex mixture. What can I do?
Answer: While the methylsulfonyl group is highly activating, several factors can still lead to poor outcomes in the subsequent SNAr step. The primary culprits are often related to reaction conditions or competing side reactions.
Troubleshooting Workflow for C2-SNAr Reactions
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Detailed Recommendations:
-
Base Selection: The choice of base is critical. It serves to deprotonate the incoming amine's conjugate acid after addition, driving the reaction forward. However, a strong, unhindered base can act as a competing nucleophile.
-
Good Choices: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Poor Choices: Avoid sodium hydroxide or sodium methoxide unless you intend to displace the sulfone with a hydroxyl or methoxy group.
-
-
Solvent: Polar aprotic solvents are ideal as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and lowering the activation energy.[7]
-
Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
-
Temperature: Many SNAr reactions on this activated system proceed readily at room temperature. If the reaction is sluggish, gentle heating (50-80 °C) is usually sufficient. Overheating can lead to decomposition, often indicated by the reaction mixture turning dark brown or black.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is excellent for introducing heteroatom nucleophiles, forming C-C or C-N bonds with aryl or vinyl partners often requires transition-metal catalysis. This presents a different set of challenges as the starting material lacks a conventional halide handle.
FAQ 2.1: I want to perform a Suzuki or Buchwald-Hartwig amination at the C2 position. How can I prepare the necessary 2-chloro or 2-bromo precursor?
Answer: Direct cross-coupling on the C-S bond of 2-(methylthio)pyrimidines is not a standard transformation. You must first synthesize the corresponding 2-halopyrimidine. The most common route starts from a commercially available pyrimidine precursor, such as 2-thiouracil or a related compound, and involves a two-step sequence: S-methylation followed by conversion of the activated methylthio/sulfone group to a halide.
A more direct, albeit challenging, route involves the conversion of a 2-hydroxypyrimidine (which exists as the pyrimid-2-one tautomer) to the 2-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
General Synthetic Strategy for Precursor Synthesis
Caption: Workflow for preparing cross-coupling precursors.
FAQ 2.2: I am starting with 2,4-dichloropyrimidine to build a related analogue. How do I control regioselectivity in cross-coupling reactions?
Answer: This is a central challenge in pyrimidine chemistry. For most nucleophilic substitution and cross-coupling reactions, the C4 position of a 2,4-dihalopyrimidine is inherently more reactive than the C2 position.[8][9] This is due to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate during SNAr, and a higher LUMO coefficient at C4.[8]
Strategies for Controlling Regioselectivity:
-
Exploiting Inherent Reactivity: To functionalize C4 first, use standard cross-coupling conditions. A typical microwave-assisted Suzuki coupling with Pd(PPh₃)₄ will predominantly yield the C4-arylated product.[3][10]
-
Forcing C2-Selectivity: Achieving selectivity for the C2 position is more difficult and often requires specialized conditions. Recent research has shown that using palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands can invert the typical selectivity, favoring C2-functionalization, particularly in C-S coupling reactions.[11][12] This is a developing area, and ligand screening is often necessary.
Table 2: General Conditions for Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
| Target Position | Catalyst | Ligand | Base | Solvent | Temperature | Outcome |
| C4 (Standard) | Pd(PPh₃)₄ (5 mol%) | (none) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C (MW) | Major Product [10] |
| C4 (Standard) | Pd(dppf)Cl₂ (5 mol%) | (none) | K₃PO₄ | Toluene | 110 °C | Major Product [13] |
| C2 (Inverted) | Pd(OAc)₂ | Bulky NHC (e.g., IPr) | Cs₂CO₃ | Dioxane | 120 °C | Major Product (Substrate dependent)[11] |
Section 3: Manipulating the C4-Nitrile Group
The C4-carbonitrile is not just an activating group; it's a functional handle that can be transformed into other valuable moieties. However, the conditions required for these transformations can pose a risk to the rest of the molecule.
FAQ 3.1: My attempts to hydrolyze the nitrile to a carboxylic acid using strong acid or base are leading to decomposition and ring cleavage. Are there milder methods?
Answer: Yes, this is a common problem. The electron-deficient pyrimidine ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[14] Standard nitrile hydrolysis protocols (e.g., refluxing in 6M HCl or 40% NaOH) should be avoided.[15][16]
Strategies for Milder Nitrile Hydrolysis:
-
Two-Step Hydrolysis: A more controlled approach is a two-step procedure.
-
Step 1 (Amide formation): Convert the nitrile to the primary amide using conditions like H₂O₂ with a base (e.g., K₂CO₃) in DMSO, or by using acid catalysis under carefully controlled, non-aqueous conditions first to form the protonated amide, which is then hydrolyzed.[17][18]
-
Step 2 (Amide to Acid): The resulting amide is generally more readily hydrolyzed to the carboxylic acid under milder conditions than the starting nitrile. Treatment with sodium nitrite (NaNO₂) in aqueous acid can sometimes achieve this transformation.
-
-
Enzymatic Hydrolysis: For particularly sensitive substrates, using a nitrilase enzyme can provide exceptional selectivity and operate under neutral pH and ambient temperature, though this requires screening for a compatible enzyme.
Reaction Pathway: Nitrile Hydrolysis dot graph TD { rankdir=LR; A["R-CN"] -- "Harsh Acid/Base(e.g., 6M HCl, reflux)" --> B["Decomposition /Ring Cleavage"]; A -- "Milder Conditions(e.g., H₂O₂, K₂CO₃)" --> C["R-CONH₂ (Amide)"]; C -- "Further Mild Hydrolysis" --> D["R-COOH (Acid)"];
}
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 2-(Methylthio)-4-pyrimidinecarbonitrile and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrimidine Scaffold and the Unique Potential of 2-(Methylthio)-4-pyrimidinecarbonitrile
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids (uracil, thymine, and cytosine) and vitamin B1.[1] This privileged scaffold has been extensively explored, leading to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The biological significance of pyrimidines stems from their ability to mimic endogenous molecules and interact with a multitude of biological targets.[4]
Within this diverse class of compounds, this compound stands out as a key intermediate and a pharmacophore of interest. Its unique substitution pattern—a methylthio group at the 2-position and a nitrile group at the 4-position—imparts distinct chemical reactivity and potential for biological activity. The methylthio group can be easily oxidized to a sulfoxide or sulfone, creating a good leaving group for nucleophilic substitution, thus allowing for further diversification of the pyrimidine core.[5] The electron-withdrawing nitrile group can participate in various chemical transformations and may contribute to the molecule's interaction with biological targets.
This guide provides a comparative analysis of this compound and other key pyrimidine derivatives, offering insights into their synthesis, structure-activity relationships, and performance in preclinical studies. We will delve into the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
Synthesis of this compound and Related Derivatives: A Look at the Underlying Chemistry
The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon component with a compound containing an amidine moiety.[3] The specific choice of starting materials and reaction conditions is crucial in determining the final substitution pattern and overall yield.
A Representative Synthesis of a 2-(Methylthio)pyrimidine Derivative
A common and efficient method for the synthesis of 2-(methylthio)pyrimidine derivatives involves the alkylation of a corresponding thiouracil precursor. This approach is favored for its high yields and the ready availability of the starting materials.
Protocol: Synthesis of 2-(Methylthio)pyrimidin-4-ol
This protocol describes the synthesis of a closely related precursor, 2-(Methylthio)pyrimidin-4-ol, which can be further modified to introduce the 4-carbonitrile group.
Principle: This reaction is a nucleophilic substitution where the sulfur atom of 2-thiouracil acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The use of a base, such as sodium hydroxide, is essential to deprotonate the thiol group, thereby increasing its nucleophilicity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-thiouracil (0.26 mol) in an aqueous solution of sodium hydroxide (0.52 mol in 183 mL of water).
-
Cooling: Place the reaction mixture in an ice bath until the internal temperature reaches 0°C. This is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
-
Alkylation: Slowly add methyl iodide (0.29 mol) to the cooled solution. The slow addition helps to maintain a low temperature and ensures a controlled reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours. This extended reaction time ensures the complete conversion of the starting material.
-
Acidification and Precipitation: Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid. Acidification protonates the pyrimidinol, reducing its solubility and causing it to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water (3 x 150 mL) to remove any remaining salts and impurities, and dry to obtain 2-(methylthio)-3H-pyrimidin-4-one.[6]
This foundational structure can then be subjected to further chemical modifications, such as chlorination followed by cyanation, to yield this compound.
Comparative Performance Analysis: Anticancer and Antimicrobial Activities
The true measure of a compound's potential lies in its biological activity. Here, we present a comparative analysis of the performance of various pyrimidine derivatives, including those structurally related to this compound, in anticancer and antimicrobial assays.
Anticancer Activity: A Quantitative Comparison
The cytotoxic potential of pyrimidine derivatives is typically evaluated using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Comparative in vitro Anticancer Activity of Pyrimidine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 11b | HCT-116 (Colon) | 3.37 | [7] |
| HepG2 (Liver) | 3.04 | [7] | ||
| MCF-7 (Breast) | 4.14 | [7] | ||
| A549 (Lung) | 2.4 | [7] | ||
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| HepG2 (Liver) | 1.13 | [1] | ||
| 2,4-Diaminopyrimidine | Compound 9k | A549 (Lung) | 2.14 | [1] |
| HCT-116 (Colon) | 3.59 | [1] | ||
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF-7 (Breast) | 22.12 | [8] |
| Reference Drug | Doxorubicin | HCT116 (Colon) | 2.0 | [9] |
| Erlotinib | HepG2 (Liver) | 0.87 | [10] |
Note: The data presented is a compilation from various studies and is intended for comparative purposes. Direct comparisons should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity: Evaluating the Spectrum of Action
The antimicrobial efficacy of pyrimidine derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative in vitro Antimicrobial Activity of Pyrimidine Derivatives
| Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidines | Compound Bb2 | Staphylococcus aureus (MRSA) | 2 | [11] |
| Amino-pyrimidine | Compound 3a | Escherichia coli | - | [12] |
| Bacillus subtilis | - | [12] | ||
| Candida albicans | - | [12] | ||
| Pyrrolo[2,3-d]pyrimidines | Pleuromutilin derivative 15a | Staphylococcus aureus (MSSA) | 0.0625 - 4 | [11] |
| Reference Drug | Ampicillin | Escherichia coli | - | [12] |
| Ciprofloxacin | Staphylococcus aureus | - | [13] |
Note: "-" indicates that the specific MIC value was not provided in the referenced abstract, but the compound was reported to be active.
Key Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and validated experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[14]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Principle: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) corresponding to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
Visualizing the Logic: Synthesis and Evaluation Workflow
To provide a clear overview of the process from compound synthesis to biological evaluation, the following workflow diagram is presented.
Caption: Workflow from synthesis to biological evaluation of pyrimidine derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and other pyrimidine derivatives, highlighting their synthesis, and anticancer and antimicrobial activities. The presented data underscores the immense potential of the pyrimidine scaffold in drug discovery. The 2-methylthio and 4-carbonitrile substitutions offer a versatile platform for further chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational optimization.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Exploring the synergistic effects of these pyrimidine derivatives with existing therapeutic agents could lead to more effective treatment strategies.
-
Development of Drug Delivery Systems: Formulating these compounds into targeted drug delivery systems could enhance their therapeutic index by increasing their concentration at the site of action and reducing off-target toxicity.
The continued exploration of the chemical space around the pyrimidine nucleus, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds the promise of delivering novel and effective therapeutic agents for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View of Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives [anjs.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Methylthio)-4-pyrimidinecarbonitrile Bioactivity: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] Within this broad class of compounds, 2-(methylthio)-4-pyrimidinecarbonitrile and its derivatives have emerged as a promising area of research, particularly in the realm of oncology. This guide provides a comprehensive comparative analysis of the bioactivity of this chemical series, offering insights into their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential as therapeutic agents.
Introduction to the 2-(Methylthio)pyrimidinecarbonitrile Scaffold
The 2-(methylthio)pyrimidine core is a privileged structure in drug discovery, known to interact with a variety of biological targets. The presence of the methylthio group at the 2-position and a carbonitrile group at the 4-position of the pyrimidine ring provides a unique electronic and steric profile, making it an attractive starting point for the development of targeted therapies. Research has primarily focused on the anticancer properties of this scaffold, with a significant body of evidence pointing towards the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.[2]
This guide will delve into a comparative analysis of a series of 2-(methylthio)pyrimidinecarbonitrile analogues, focusing on their anticancer bioactivity. We will explore how substitutions on the pyrimidine ring influence their potency and selectivity, with a particular emphasis on their role as kinase inhibitors.
Comparative Bioactivity Analysis: Anticancer and Kinase Inhibition
A significant body of research has focused on the anticancer properties of derivatives of the 2-(methylthio)pyrimidinecarbonitrile scaffold. A key study by El-Dydamony et al. provides a wealth of comparative data on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives.[2] These compounds serve as excellent proxies for understanding the bioactivity of the broader class.
In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. The following table summarizes the cytotoxic activity (IC50 values) of several 2-(methylthio)pyrimidinecarbonitrile analogues against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia).[2]
| Compound ID | Modifications to the Core Scaffold | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. K562 |
| 4d | 4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl) | 13.31 ± 1.12 | 7.91 ± 0.45 |
| 7f | 4-(2-(3,4,5-Trimethoxybenzylidene)hydrazinyl)-6-(4-methoxyphenyl) | 11.69 ± 0.98 | 6.25 ± 0.33 |
| Doxorubicin | (Standard Chemotherapy) | 4.80 ± 0.20 | 3.90 ± 0.15 |
Analysis of Cytotoxicity Data:
The data reveals that both analogues, 4d and 7f , exhibit potent cytotoxic activity against both MCF-7 and K562 cancer cell lines.[2] Compound 7f , featuring a trimethoxybenzylidene hydrazinyl moiety, consistently demonstrates a lower IC50 value, indicating greater potency compared to the fluorophenylpiperazinyl-substituted analogue 4d .[2] While not as potent as the standard chemotherapeutic agent Doxorubicin, these compounds display significant anticancer activity, warranting further investigation into their mechanism of action.
Kinase Inhibition Profile
To elucidate the molecular mechanism underlying their cytotoxic effects, the most potent compounds were evaluated for their ability to inhibit key kinases in the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer.[2]
| Compound ID | Target Kinase | IC50 (µM) |
| 4d | PI3Kδ | 10.21 ± 0.85 |
| PI3Kγ | 6.88 ± 0.41 | |
| AKT-1 | 5.43 ± 0.29 | |
| 7f | PI3Kδ | 6.99 ± 0.36 |
| PI3Kγ | 4.01 ± 0.55 | |
| AKT-1 | 3.36 ± 0.17 |
Analysis of Kinase Inhibition Data:
The enzymatic assays confirm that these 2-(methylthio)pyrimidinecarbonitrile derivatives act as inhibitors of the PI3K/AKT pathway.[2] Consistent with the cytotoxicity data, compound 7f is a more potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 than compound 4d .[2] This dual inhibition of both PI3K and AKT is a highly desirable characteristic in an anticancer agent, as it can lead to a more complete shutdown of this critical survival pathway.
The following diagram illustrates the targeted inhibition of the PI3K/AKT signaling pathway by these compounds.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental Methodologies: A Guide for Replication
To ensure scientific integrity and facilitate the replication of these findings, detailed experimental protocols are provided below. The causality behind these experimental choices is also explained to provide a deeper understanding of the research process.
Synthesis of 2-(Methylthio)pyrimidinecarbonitrile Analogues
The synthesis of the 4,6-disubstituted-2-(methylthio)pyrimidine-5-carbonitrile core is a multi-step process that begins with the construction of a pyrimidine ring, followed by functionalization at the desired positions. A general synthetic scheme is outlined below.
Caption: General synthetic workflow for analogues.
Step-by-Step Protocol for the Synthesis of a Representative Analogue (Compound 7f):
-
Synthesis of 4-chloro-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile: This key intermediate is synthesized from commercially available starting materials through a series of reactions including cyclization and chlorination.[3]
-
Synthesis of 4-hydrazinyl-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile: The chloro-intermediate is reacted with hydrazine hydrate in ethanol under reflux to yield the hydrazinyl derivative.[2]
-
Synthesis of 4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (7f): The hydrazinyl derivative is then condensed with 3,4,5-trimethoxybenzaldehyde in glacial acetic acid under reflux to afford the final product.[2]
Rationale for Synthetic Strategy: This synthetic route is chosen for its efficiency and the ability to introduce diverse functionalities at the 4-position of the pyrimidine ring, allowing for the exploration of structure-activity relationships.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells (MCF-7 or K562) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]
Self-Validating System: The inclusion of a positive control (Doxorubicin) and a negative control (vehicle-treated cells) in each assay ensures the validity of the results.
Kinase Inhibition Assay
The inhibitory activity of the compounds against PI3K and AKT kinases is determined using commercially available ELISA kits.
Protocol:
-
Assay Setup: The assay is performed in 96-well plates pre-coated with the respective kinase substrate.
-
Compound and Kinase Addition: Various concentrations of the test compounds and a fixed concentration of the kinase are added to the wells.
-
ATP Addition: The kinase reaction is initiated by adding ATP.
-
Incubation: The plates are incubated for a specified time at room temperature to allow for the phosphorylation of the substrate.
-
Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A substrate for the enzyme is added to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[2]
Causality Behind Experimental Choice: ELISA-based kinase assays are chosen for their high throughput, sensitivity, and specificity, allowing for the rapid screening and quantification of kinase inhibitors.
Cell Cycle Analysis
Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: K562 cells are treated with the IC50 concentration of the test compound for 48 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[2]
Rationale: This experiment is crucial to determine if the cytotoxic effect of the compounds is mediated by an arrest in a specific phase of the cell cycle, a common mechanism for many anticancer drugs.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.
Protocol:
-
Cell Treatment: K562 cells are treated with the IC50 concentration of the test compound for 48 hours.
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.[2]
Trustworthiness of the Protocol: The dual staining with Annexin V and PI allows for the differentiation between early and late apoptosis, as well as necrosis, providing a comprehensive picture of the mode of cell death induced by the compounds.
Conclusion and Future Directions
The comparative analysis of this compound derivatives reveals a promising class of anticancer agents with potent cytotoxic and kinase inhibitory activities. The structure-activity relationship suggests that modifications at the 4- and 6-positions of the pyrimidine ring can significantly impact their biological activity. Specifically, the introduction of a trimethoxybenzylidene hydrazinyl moiety at the 4-position leads to enhanced potency against both cancer cell lines and the PI3K/AKT kinases.
Future research should focus on several key areas:
-
Lead Optimization: Further structural modifications of the most potent compounds could lead to the development of even more effective and selective inhibitors.
-
In Vivo Studies: The efficacy of the lead compounds should be evaluated in animal models of cancer to assess their therapeutic potential in a more complex biological system.
-
Target Deconvolution: While the PI3K/AKT pathway has been identified as a primary target, a broader kinase profiling study could reveal other potential targets and off-target effects.
-
Pharmacokinetic and Toxicological Studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds is essential for their further development as clinical candidates.
References
- 1. 3D-QSAR and molecular docking studies of 2-pyrimidinecarbonitrile derivatives as inhibitors against falcipain-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 2-(Methylthio)-4-pyrimidinecarbonitrile and Other Pyrimidine-Based Compounds
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold stands as a cornerstone of molecular design.[1] Its inherent ability to mimic the adenine ring of ATP allows compounds built upon this framework to effectively compete for the kinase hinge region, a critical interaction for inhibiting enzymatic activity.[2] One such compound, 2-(Methylthio)-4-pyrimidinecarbonitrile, represents a versatile building block in the synthesis of bioactive molecules. However, the very features that make the pyrimidine core so effective also present a significant challenge: the potential for cross-reactivity with a multitude of kinases and other ATP-binding proteins.
This guide provides an in-depth analysis of the potential cross-reactivity of this compound by drawing comparisons with other well-characterized pyrimidine-based inhibitors. We will explore the structural nuances that govern selectivity and provide detailed experimental protocols for assessing off-target effects, equipping researchers with the knowledge to navigate the complexities of kinase inhibitor development.
The Pyrimidine Scaffold: A Privileged Structure with Inherent Promiscuity
The pyrimidine ring is a recurring motif in a multitude of FDA-approved kinase inhibitors, targeting a diverse range of kinases implicated in cancer and other diseases.[3] This success, however, is a double-edged sword. The conserved nature of the ATP-binding site across the human kinome means that inhibitors designed for one kinase often exhibit activity against others, leading to off-target effects that can compromise therapeutic efficacy and induce toxicity.[4]
The challenge for medicinal chemists is to design pyrimidine derivatives with high selectivity for their intended target. This is often achieved by exploiting subtle differences in the amino acid residues surrounding the ATP-binding pocket, allowing for the introduction of chemical moieties that confer specificity.[3]
Potential Cross-Reactivity Profile of this compound
While a specific, publicly available kinome-wide scan for this compound is not readily found, we can infer its potential cross-reactivity by examining the targets of structurally related pyrimidine-based inhibitors. The 2-(methylthio) group and the 4-carbonitrile are key functional groups that will influence its binding properties.
Derivatives of pyrimidine-5-carbonitrile have been investigated as inhibitors of several kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR): A new series of pyrimidine-5-carbonitrile derivatives were designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. Several of these compounds exhibited potent activity against both wild-type and mutant forms of EGFR.[5]
-
Aurora Kinases: Pyrimidine-based compounds have been developed as inhibitors of Aurora A kinase, a key regulator of mitosis. These inhibitors have shown promise in cancers with MYC-family oncoprotein amplification.[6][7]
-
Cyclin-Dependent Kinases (CDKs): The 2,4,5-trisubstituted pyrimidine scaffold has been optimized to yield potent and selective inhibitors of CDK9, a critical regulator of transcriptional elongation.[8]
Given these precedents, it is plausible that this compound could exhibit off-target activity against members of the EGFR, Aurora, and CDK families, among other kinases.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
To illustrate the concept of selectivity and cross-reactivity within the pyrimidine class, the following table summarizes the activity of several well-characterized inhibitors against a panel of kinases.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50 nM) | Reference |
| Osimertinib | EGFRL858R/T790M | 5.0 | EGFRWT (147.5) | [9] |
| Compound 13 (Aurora A Inhibitor) | Aurora A | < 100 | - | [6][10] |
| Compound 30m (CDK9 Inhibitor) | CDK9 | - | >100-fold selective over CDK1/2 | [8] |
| Ibrutinib (BTK Inhibitor) | BTK | - | EGFR, ITK | [11] |
This data highlights that even with a common pyrimidine core, modifications to the substituent groups can dramatically alter the selectivity profile. For instance, Osimertinib achieves remarkable selectivity for mutant EGFR over the wild-type form.[9] In contrast, Ibrutinib, while a potent BTK inhibitor, also demonstrates activity against other kinases like EGFR and ITK.[11]
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the selectivity of a compound like this compound, a multi-faceted experimental approach is required. The following protocols outline key methodologies.
In Vitro Kinase Inhibition Assay
This is the foundational experiment to determine the potency of an inhibitor against a panel of kinases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a broad panel of purified kinases.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Mixture: In a microplate, combine the kinase, a specific peptide or protein substrate, and a buffer containing necessary cofactors (e.g., MgCl2).
-
Initiation of Reaction: Add a fixed concentration of ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assays
These assays confirm that the compound interacts with its intended target within a cellular context.
Objective: To measure the ability of the compound to bind to and/or inhibit the target kinase in live cells.
Workflow for Cellular Target Engagement
Caption: A generalized workflow for a cellular target engagement assay.
Methodology (Example using Western Blotting):
-
Cell Culture and Treatment: Culture a cell line that expresses the target kinase and treat with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase's substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imager.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Navigating the Path to Selective Inhibition
The journey from a promising pyrimidine-based hit to a selective clinical candidate is fraught with challenges. Understanding and mitigating cross-reactivity is paramount to success. By employing a comprehensive suite of in vitro and cellular assays, researchers can build a detailed selectivity profile for compounds like this compound. This knowledge, combined with structure-based drug design, will pave the way for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Semantic Scholar [semanticscholar.org]
- 8. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(Methylthio)-4-pyrimidinecarbonitrile for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 2-(Methylthio)-4-pyrimidinecarbonitrile stands as a crucial intermediate, valued for its role in the synthesis of a variety of bioactive molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this key building block, supported by experimental data to inform methodological choices in both research and manufacturing settings.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to engage in a multitude of biological interactions. The 2-(methylthio) and 4-carbonitrile substituents on this core structure offer versatile handles for further chemical modification, making this compound a sought-after precursor for the development of kinase inhibitors, anti-infective agents, and other pharmaceuticals. The choice of synthetic route can significantly impact not only the yield and purity of this intermediate but also the overall economic and environmental viability of a drug development program.
Route 1: A Multi-step Synthesis via Nucleophilic Substitution
This well-established, multi-step approach leverages the reactivity of a halogenated pyrimidine intermediate to introduce the desired carbonitrile functionality. The synthesis begins with the readily available 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and proceeds through methylation, chlorination, and finally, cyanation.
Scientific Rationale and Causality
The logic of this route is rooted in fundamental principles of heterocyclic chemistry. The initial S-methylation of the thiouracil starting material enhances the stability of the pyrimidine ring and provides the desired 2-(methylthio) group. The subsequent chlorination of the 4-hydroxy group with a strong chlorinating agent like phosphorus oxychloride transforms it into an excellent leaving group (a chloride ion). This activation is crucial for the final step, where a nucleophilic cyanide source can displace the chloride to form the thermodynamically stable C-C bond of the nitrile.
Visualizing the Pathway: Nucleophilic Substitution Route
Caption: Workflow for the synthesis of this compound via a nucleophilic substitution pathway.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-ol
-
To a stirred aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g).
-
Add iodomethane (20 mL) to the mixture and stir overnight at room temperature.
-
Acidify the reaction mixture with acetic acid (17 mL).
-
Collect the resulting precipitate by filtration and wash with ice water.
-
Dry the solid to obtain 2-(methylthio)pyrimidin-4-ol (yield: 28 g)[1].
Step 2: Synthesis of 4-Chloro-2-(methylthio)pyrimidine
-
In a reaction vessel, combine 2-(methylthio)pyrimidin-4-ol (7.1 g, 0.05 mol) and toluene (36.9 g).
-
With stirring, add triethylamine (5.1 g, 0.05 mol) followed by the slow addition of phosphorus oxychloride (7.7 g, 0.05 mol).
-
Heat the mixture to 80°C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and quench by the addition of water (13.5 g)[2].
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield 4-chloro-2-(methylthio)pyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-2-(methylthio)pyrimidine in a suitable aprotic polar solvent such as DMF or DMSO.
-
Add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents).
-
For enhanced reactivity, a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst may be added.
-
Heat the reaction mixture, typically between 80°C and 150°C, and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain this compound.
Route 2: The Sandmeyer Reaction Approach
This alternative route offers a more convergent synthesis, starting from an amino-substituted pyrimidine and converting it to the target nitrile in a one-pot diazotization and cyanation sequence. This classic transformation in aromatic chemistry can be a powerful tool for the synthesis of nitriles that are otherwise difficult to access.
Scientific Rationale and Causality
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry for the conversion of primary aromatic amines into a variety of functional groups.[2][3][4][5][6] The process begins with the diazotization of the 4-aminopyrimidine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a reactive diazonium salt. This intermediate then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution. The copper(I) ion facilitates the reduction of the diazonium salt, leading to the extrusion of nitrogen gas and the formation of an aryl radical. This radical then reacts with the cyanide anion to furnish the final product. The choice of a copper(I) salt is critical for the catalytic cycle.
Visualizing the Pathway: Sandmeyer Reaction Route
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-amine
Note: A detailed experimental protocol for the synthesis of 2-(methylthio)pyrimidin-4-amine is not explicitly provided in the search results. However, it is a commercially available starting material.[7][8][9] A plausible synthesis would involve the amination of 4-chloro-2-(methylthio)pyrimidine.
-
Charge a reaction vessel with 4-chloro-2-(methylthio)pyrimidine and a suitable solvent such as ethanol or isopropanol.
-
Add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.
-
Heat the mixture in a sealed reactor to a temperature typically ranging from 100°C to 150°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(methylthio)pyrimidin-4-amine.
Step 2: Sandmeyer Reaction to this compound
Note: The following is a general procedure for the Sandmeyer cyanation of a heterocyclic amine, as a specific protocol for 2-(methylthio)pyrimidin-4-amine is not detailed in the provided search results.
-
Dissolve 2-(methylthio)pyrimidin-4-amine in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to form the diazonium salt in situ.
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Sandmeyer Reaction |
| Number of Steps | 3 (from 2-thiouracil) | 2 (from 4-chloro precursor) or 1 (from 4-amino) |
| Starting Materials | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one, Iodomethane, POCl₃, NaCN/KCN | 2-(Methylthio)pyrimidin-4-amine, NaNO₂, CuCN |
| Key Reagents | Phosphorus oxychloride, Cyanide salts | Sodium nitrite, Copper(I) cyanide |
| Potential Yield | Moderate to good overall yield | Variable, can be high for suitable substrates |
| Scalability | Generally scalable, but handling of POCl₃ and cyanides requires care. | Scalable, but control of temperature during diazotization is critical. |
| Safety Concerns | Use of highly toxic and corrosive POCl₃ and toxic cyanide salts. | In situ generation of potentially unstable diazonium salts; use of toxic cyanides. |
| Versatility | The chlorinated intermediate can be used to synthesize other 4-substituted pyrimidines. | Limited to the conversion of an amino group to a nitrile. |
Conclusion and Recommendations
Both the nucleophilic substitution and the Sandmeyer reaction routes offer viable pathways to this compound, each with its own set of advantages and challenges.
Route 1 (Nucleophilic Substitution) is a robust and well-documented approach for the synthesis of substituted pyrimidines. Its multi-step nature allows for the isolation and purification of intermediates, which can be advantageous for process control and quality assurance. However, the use of hazardous reagents such as phosphorus oxychloride and inorganic cyanides necessitates stringent safety protocols and specialized handling equipment, which may be a limiting factor for some laboratories.
Route 2 (The Sandmeyer Reaction) presents a more convergent and potentially more efficient synthesis in terms of step economy. For research and development purposes where the starting 2-(methylthio)pyrimidin-4-amine is readily available, this method can provide rapid access to the target molecule. The primary challenges of this route lie in the handling of potentially unstable diazonium intermediates and the need for careful temperature control.
For large-scale production, the choice between these routes will likely depend on a thorough process safety and cost analysis. The nucleophilic substitution route, despite its use of hazardous materials, may be more amenable to optimization and control in a manufacturing environment. Conversely, for lab-scale synthesis and rapid analogue generation, the Sandmeyer reaction, provided a reliable source of the starting amine, could be the more practical choice.
Ultimately, the optimal synthesis of this compound will be dictated by the specific needs of the research or development program, including available resources, safety infrastructure, and desired scale of production.
References
- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. PubChemLite - 2-(methylthio)pyrimidin-4-amine (C5H7N3S) [pubchemlite.lcsb.uni.lu]
- 8. 2183-66-6|2-(Methylthio)pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 9. 2-(Methylthio)pyrimidin-4-amine - Amerigo Scientific [amerigoscientific.com]
Benchmarking 2-(Methylthio)-4-pyrimidinecarbonitrile: A Comparative Guide for Necroptosis Pathway Inhibitor Discovery
Introduction: The Rationale for Investigating 2-(Methylthio)-4-pyrimidinecarbonitrile as a Necroptosis Inhibitor
In the landscape of drug discovery, the pyrimidine scaffold is a cornerstone, integral to a multitude of clinically significant molecules with diverse biological activities, including anti-inflammatory, analgesic, and antiviral properties.[1][2] The compound this compound, while structurally belonging to this promising class, remains largely uncharacterized in terms of its specific biological targets and mechanism of action. This guide puts forth the hypothesis that this compound may function as an inhibitor of necroptosis, a regulated form of necrosis governed by a well-defined signaling cascade.
Necroptosis is implicated in the pathophysiology of numerous inflammatory, neurodegenerative, and cardiovascular diseases.[3][4] This pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Given that various pyrimidine derivatives have been identified as inhibitors of key components within the necroptosis pathway,[5][6] a systematic investigation into the potential inhibitory activity of this compound is a logical and compelling avenue for novel therapeutic development.
This guide provides a comprehensive framework for objectively benchmarking this compound against well-established inhibitors of the core necroptosis machinery: Necrostatin-1 (Nec-1) for RIPK1, GSK'872 for RIPK3, and Necrosulfonamide (NSA) for MLKL. We will delve into the detailed experimental protocols, from in vitro kinase assays to cell-based functional screens, necessary to elucidate the compound's potential efficacy and selectivity. The causality behind each experimental choice is explained to ensure a self-validating and reproducible benchmarking system.
Comparative Inhibitors: The Established Benchmarks
To rigorously assess the inhibitory potential of this compound, a panel of well-characterized inhibitors targeting the central nodes of the necroptosis pathway is essential.
-
Necrostatin-1 (Nec-1): A potent and selective allosteric inhibitor of RIPK1 kinase activity.[7] It binds to a hydrophobic pocket in the kinase domain, locking RIPK1 in an inactive conformation and thereby preventing the initiation of the necroptotic cascade.[7]
-
GSK'872: A highly potent and selective inhibitor of RIPK3 kinase activity.[3][8] It demonstrates minimal cross-reactivity with other kinases, including RIPK1, making it an excellent tool to probe the specific involvement of RIPK3.[8]
-
Necrosulfonamide (NSA): A specific inhibitor of human MLKL.[9][10] It covalently modifies cysteine 86 in the N-terminal domain of MLKL, which prevents its oligomerization and subsequent membrane translocation, the final executive steps of necroptosis.[9][11]
The following table summarizes the key characteristics of these benchmark inhibitors.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of kinase activity | EC50 = 182 nM (RIPK1 kinase)[9] |
| GSK'872 | RIPK3 | ATP-competitive inhibitor of kinase activity | IC50 = 1.3 nM (kinase activity)[3][7] |
| Necrosulfonamide (NSA) | MLKL | Covalently modifies Cys86, inhibiting oligomerization | IC50 = 124 nM (in HT-29 cells)[10] |
Experimental Methodologies: A Step-by-Step Guide to Benchmarking
The following protocols are designed to provide a robust and reproducible framework for evaluating the inhibitory activity of this compound against the key components of the necroptosis pathway.
In Vitro Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of the purified target protein. The ADP-Glo™ Kinase Assay is a sensitive and reliable method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[12]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Protocol: RIPK1/RIPK3 Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 2.5 mM MnCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[12][13]
-
Prepare a 100 µM ATP solution in 1X Kinase Reaction Buffer.
-
Prepare a 1 mg/mL solution of Myelin Basic Protein (MBP) substrate in nuclease-free water.[12]
-
Prepare serial dilutions of this compound, Necrostatin-1 (for RIPK1), and GSK'872 (for RIPK3) in DMSO, followed by a 1:5 dilution in 2X Kinase Reaction Buffer.[13]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor solutions.
-
Add 2 µL of diluted recombinant human RIPK1 or RIPK3 enzyme to each well (the final concentration should be determined by an initial enzyme titration). For negative controls, add 2 µL of 1X Kinase Reaction Buffer without the enzyme.
-
Pre-incubate the plate at room temperature for 30 minutes.[13]
-
Initiate the kinase reaction by adding 2 µL of a mix containing the ATP solution and MBP substrate. The final reaction volume is 5 µL.
-
Incubate the plate at 30°C for 60 minutes.[13]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate an ATP-to-ADP conversion standard curve to correlate the luminescence signal to the amount of ADP produced.
-
Calculate the percentage of inhibition for each concentration of the test compounds relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based Necroptosis Inhibition Assay
To assess the efficacy of the test compound in a cellular context, a necroptosis inhibition assay using the human colon adenocarcinoma cell line HT-29 is performed. HT-29 cells are a well-established model for studying TNFα-induced necroptosis.[14][15]
Experimental Workflow: Cell-Based Necroptosis Assay
Caption: Workflow for the cell-based necroptosis inhibition assay.
Protocol: Necroptosis Inhibition in HT-29 Cells
-
Cell Culture:
-
Compound Treatment and Necroptosis Induction:
-
Prepare serial dilutions of this compound and the benchmark inhibitors (Nec-1, GSK'872, and NSA) in the cell culture medium.
-
Pre-treat the cells with the diluted compounds for 2 hours.[14]
-
Induce necroptosis by adding a combination of human TNFα (20 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM).[10][14]
-
-
Cell Viability Assessment:
-
After 24-48 hours of incubation, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO-treated control.
-
Determine the EC50 values for each compound by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
MLKL Phosphorylation Western Blot
To further investigate the mechanism of action of this compound, its effect on the phosphorylation of MLKL, a key downstream event in the necroptosis pathway, can be examined by Western blotting.
Protocol: MLKL Phosphorylation Analysis
-
Cell Treatment and Lysis:
-
Seed HT-29 cells in a 6-well plate and treat them with the test compound and necroptosis-inducing stimuli as described in the cell-based assay protocol.
-
After the desired incubation time (e.g., 8 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total MLKL and a loading control such as β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-MLKL signal to the total MLKL and/or the loading control signal.
-
Compare the levels of p-MLKL in cells treated with this compound to those in the control and benchmark inhibitor-treated cells.
-
Expected Data and Interpretation
The following table provides a template for summarizing the quantitative data obtained from the benchmarking experiments.
| Compound | Target | In Vitro IC50 (nM) | Cellular EC50 (nM) | Effect on MLKL Phosphorylation |
| This compound | Hypothesized: RIPK1/RIPK3/MLKL | To be determined | To be determined | To be determined |
| Necrostatin-1 (Nec-1) | RIPK1 | ~182 | ~490 | Inhibition |
| GSK'872 | RIPK3 | ~1.3 | To be determined | Inhibition |
| Necrosulfonamide (NSA) | MLKL | N/A (covalent) | ~124 | No effect on upstream phosphorylation |
Interpretation of Results:
-
Potent in vitro and cellular activity: If this compound demonstrates low nanomolar IC50 and EC50 values, it would be considered a potent inhibitor of the necroptosis pathway.
-
Selective Inhibition: By comparing its activity against RIPK1 and RIPK3 in the in vitro kinase assays, the selectivity of the compound can be determined.
-
Mechanism of Action: The MLKL phosphorylation assay will help to pinpoint the compound's target within the pathway. Inhibition of MLKL phosphorylation would suggest that the compound acts at or upstream of RIPK3. No effect on MLKL phosphorylation, coupled with an inhibition of cell death, might indicate that the compound acts downstream of MLKL phosphorylation, similar to NSA.
Signaling Pathway and Logical Relationships
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for the benchmark inhibitors.
Caption: The necroptosis signaling pathway and the targets of benchmark inhibitors.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential inhibitor of the necroptosis pathway. By employing the detailed protocols and comparing the results against well-established inhibitors, researchers can generate high-quality, reproducible data to support further investigation and potential development of this compound as a novel therapeutic agent for necroptosis-driven diseases. The emphasis on understanding the causality behind experimental choices and ensuring self-validating systems is paramount for the integrity and success of such preclinical research endeavors.
References
- 1. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 2. promega.com [promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrosulfonamide ≥95% (HPLC), solid, MLKL inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. RIPK1 Kinase Enzyme System [promega.sg]
- 12. Assay in Summary_ki [bdb99.ucsd.edu]
- 13. pnas.org [pnas.org]
- 14. encodeproject.org [encodeproject.org]
- 15. Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Site-specific ubiquitination of MLKL targets it to endosomes and targets Listeria and Yersinia to the lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility: Navigating Pyrimidine Synthesis with 2-(Methylthio)-4-pyrimidinecarbonitrile and Its Alternatives
For drug development professionals and medicinal chemists, the pyrimidine scaffold is a cornerstone of discovery, forming the core of countless therapeutic agents. The reliable synthesis of precisely functionalized pyrimidines is therefore not merely a procedural step, but a critical factor in the pace and success of a research program. This guide provides an in-depth comparison of synthetic strategies centered around 2-(methylthio)pyrimidine intermediates, focusing on the factors that govern experimental reproducibility.
We will dissect the utility of 2-(methylthio)-4-pyrimidinecarbonitrile and its analogues as versatile synthetic intermediates. Rather than presenting a single, rigid protocol, we will explore the underlying chemistry, compare it to common alternatives like chloropyrimidines, and provide the technical rationale needed to make informed experimental choices, troubleshoot challenges, and ultimately, achieve more reproducible outcomes.
The Strategic Advantage of the 2-Methylthio Group
In the landscape of pyrimidine chemistry, the 2-methylthio (-SCH₃) group serves as a uniquely versatile functional handle. Unlike a halogen, its reactivity can be modulated. In its native thioether form, it can be displaced by potent nucleophiles. However, its true strategic value is unlocked upon oxidation to the corresponding methylsulfonyl (-SO₂CH₃) group. This transformation converts it into a highly effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions under mild conditions.[1][2] This two-stage reactivity offers a level of control that is often difficult to achieve with more conventional halogenated precursors.
This guide will focus on a core synthetic challenge: the regioselective introduction of a nucleophile at the C2 position of a 4-pyrimidinecarbonitrile scaffold. We will compare the reproducibility and efficiency of the 2-methylthio/methylsulfonyl strategy against the more traditional 2-chloro-pyrimidine route.
Comparative Analysis: 2-Methylsulfonyl vs. 2-Chloro Leaving Groups
The choice of leaving group for SNAr reactions on the pyrimidine core is a critical parameter influencing reaction success and reproducibility. While 2-chloropyrimidines are common starting materials, they are not without their challenges, particularly concerning regioselectivity when other positions are also substituted.[3][4]
| Feature | 2-Methylsulfonylpyrimidine | 2-Chloropyrimidine | Rationale & Reproducibility Insights |
| Leaving Group Ability | Excellent (as -SO₂CH₃) | Good | The methylsulfonyl group is a superior leaving group to chloride, often allowing for reactions at lower temperatures and with a wider range of weaker nucleophiles. This expands the accessible chemical space.[5] |
| Synthesis of Precursor | Multi-step (Thiolation/Condensation -> Methylation -> Oxidation) | Typically from chlorination of pyrimidones (e.g., with POCl₃) | The multi-step synthesis for the sulfone requires careful control at each stage but offers a highly activated, reliable intermediate for the final SNAr step. |
| Regioselectivity | Generally high and predictable for C2 substitution | Highly variable; sensitive to substituents at C5/C6 | Dichloropyrimidines often show preferential reactivity at C4, and achieving C2 selectivity can require specific catalysts or blocking groups, introducing complexity and potential reproducibility issues.[4][6] The sulfone at C2 provides a clear, activated site for nucleophilic attack. |
| Reaction Conditions | Often milder (can proceed at RT or with gentle heating) | Can require higher temperatures or stronger bases | Milder conditions reduce the likelihood of side reactions, such as degradation of sensitive substrates or reagents, leading to cleaner reaction profiles and more consistent yields. |
| Safety & Handling | Pungent thiols used in early steps; m-CPBA is a shock-sensitive oxidant | POCl₃ is highly corrosive and water-reactive | Both routes have hazards requiring appropriate engineering controls. The pungent odor of thiols is a practical handling consideration. |
Experimental Workflows & Protocols
To ensure reproducible results, every protocol must be treated as a self-validating system, with clear checkpoints for purity and identity. Below, we detail a robust workflow starting from the synthesis of a key 2-(methylthio)pyrimidine precursor, followed by its activation and a model SNAr reaction.
Workflow Overview: From Precursor to Final Product
The following diagram outlines the strategic workflow for synthesizing a 2,4-disubstituted pyrimidine-5-carbonitrile using the methylthio-to-methylsulfonyl strategy. This multi-step process allows for quality control at each intermediate stage, which is fundamental to achieving overall reproducibility.
Caption: Strategic workflow for reproducible pyrimidine synthesis.
Protocol 1: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile [Precursor]
This protocol is adapted from a validated procedure and serves as an excellent entry point to the 2-(methylthio)pyrimidine system.[7]
Rationale: This cyclocondensation reaction builds the core pyrimidine ring. The choice of potassium carbonate as the base and ethanol as the solvent provides a moderately polar environment suitable for the reaction. Heating to 85°C ensures a sufficient reaction rate. Reproducibility is contingent on the purity of starting materials and consistent heating.
Materials:
-
2-Methyl-2-thiopseudourea sulfate
-
(E)-ethyl 2-cyano-3-ethoxyacrylate
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
6 N Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methyl-2-thiopseudourea sulfate (100 mmol) and (E)-ethyl 2-cyano-3-ethoxyacrylate (100 mmol) in ethanol (380 mL).
-
Base Addition: Separately, prepare a solution of K₂CO₃ (200 mmol) in 100 mL of water. Add this aqueous solution to the ethanol mixture at room temperature with vigorous stirring.
-
Cyclization: Heat the reaction mixture to 85°C and maintain stirring overnight (approx. 16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After completion, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the crude residue in water (100 mL). Slowly acidify the solution by adding 6 N HCl dropwise while stirring until the pH is between 7 and 8.
-
Isolation & Purification: A solid precipitate will form upon acidification. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold water.
-
Drying & Characterization: Dry the product in a vacuum oven to a constant weight. The expected product is 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile.
-
Self-Validation Check: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS before proceeding to the next step. A reported yield for a similar procedure is ~65%.[7]
-
Protocol 2: Representative SNAr via Methylsulfonyl Activation
This protocol illustrates the subsequent activation and displacement of the 2-methylthio group, a key advantage of this synthetic route.
Rationale: The methylthio group is first oxidized to a highly electron-withdrawing methylsulfonyl group, which is an excellent leaving group.[1] The subsequent SNAr reaction with an amine nucleophile can then proceed, often under milder conditions than required for displacing a chloro group. Dichloromethane (DCM) is a common solvent for m-CPBA oxidations.
Materials:
-
4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile (from Protocol 1)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
A secondary amine (e.g., Morpholine)
-
A non-nucleophilic base (e.g., DIPEA)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Activation (Oxidation):
-
Dissolve the pyrimidine precursor (1.0 mmol) in DCM (10 mL) and cool the solution to 0°C in an ice bath.
-
In one portion, add m-CPBA (2.0 mmol, 2.0 equivalents).
-
Allow the mixture to slowly warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 12-24 hours).
-
Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 2-methylsulfonyl intermediate. This intermediate is often used directly in the next step.
-
-
Substitution (SNAr):
-
Dissolve the crude 2-methylsulfonylpyrimidine intermediate in a suitable solvent like DMF or NMP.
-
Add the amine nucleophile (e.g., morpholine, 1.2 equivalents) and a base (e.g., DIPEA, 1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C), monitoring by TLC for the disappearance of the sulfonyl intermediate.
-
Upon completion, perform a standard aqueous workup, extract the product with a suitable organic solvent (e.g., ethyl acetate), and purify by column chromatography.
-
Self-Validation Check: Characterize the final product by NMR and Mass Spectrometry to confirm successful displacement of the methylsulfonyl group.
-
Mechanistic Comparison: Key to Understanding Reproducibility
The reliability of an SNAr reaction is fundamentally tied to its mechanism. The diagram below contrasts the attack on a 2-methylsulfonylpyrimidine with that on a 2,4-dichloropyrimidine, highlighting the potential for selectivity issues in the latter.
Caption: SNAr mechanistic pathways and selectivity challenges. Note: Image placeholders would be replaced with actual chemical structures in a final document.
This comparison illustrates that the pre-activation of the C2 position via the methylsulfonyl group provides a more defined and less ambiguous reaction pathway, which is a cornerstone of experimental reproducibility. The ambiguity inherent in the 2,4-dichloro system means that minor variations in temperature, solvent, or base can shift the C2/C4 product ratio, leading to inconsistent results between experiments and laboratories.
Conclusion
Achieving reproducible results in the synthesis of complex pyrimidine derivatives requires a deep understanding of the reaction mechanisms and critical control parameters. While 2-chloropyrimidines are readily available, the 2-methylthio/methylsulfonyl strategy offers a powerful and often more reliable alternative for achieving selective C2 functionalization. By converting the methylthio group to a superior sulfonyl leaving group, chemists can facilitate SNAr reactions under milder conditions and with greater predictability, mitigating the complex regioselectivity issues that can plague syntheses starting from di-halogenated precursors. The protocols and workflows detailed in this guide emphasize checkpoints and self-validation, providing a framework for researchers to enhance the consistency and success rate of their synthetic campaigns.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)-4-pyrimidinecarbonitrile
For researchers and professionals engaged in the fast-paced world of drug development, the responsible management of chemical reagents is a non-negotiable cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the safe handling and disposal of 2-(Methylthio)-4-pyrimidinecarbonitrile, moving beyond a simple checklist to instill a deep understanding of the causality behind each critical step.
Hazard Identification and Risk Assessment: Why This Compound Demands Respect
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile, as outlined in safety data sheets (SDS), necessitates its classification as a hazardous waste upon disposal.[1][2]
Based on available data, this compound is known to:
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the "Warning" signal word.[4] The presence of both a nitrile (-C≡N) and a thioether (-S-CH₃) group suggests that during thermal decomposition or reaction with incompatible materials, highly toxic gases such as nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide could be generated.[5][6] Therefore, treating this compound and any material contaminated by it as hazardous waste is not merely a recommendation but a critical safety imperative.
Foundational Safety: PPE and Engineering Controls
The first line of defense in handling this compound is a combination of appropriate personal protective equipment (PPE) and robust engineering controls. This dual approach is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
Table 1: Essential Protective Measures
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | All handling, including weighing and preparing for disposal, must occur within a fume hood to control and exhaust potentially harmful vapors and dusts.[7] |
| Eye/Face | Safety Goggles with Side Shields or Face Shield | Protects against accidental splashes and contact with airborne particles, preventing serious eye irritation.[7] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against direct skin contact, preventing irritation.[7] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3] |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[7] |
| General | Accessible Eyewash Station & Safety Shower | Ensures immediate decontamination is possible in the event of an accidental exposure.[6][8] |
The Disposal Protocol: A Step-by-Step Methodology
The recommended and primary method for the disposal of this compound is through a licensed and approved hazardous waste management company.[3][7] Never attempt to dispose of this chemical down the drain or in regular solid waste.[8]
Step 1: Waste Characterization and Segregation
Proper segregation is fundamental to safe disposal and regulatory compliance.[7] Mixing incompatible waste streams can lead to dangerous reactions.
-
Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated gloves, weigh boats, absorbent pads) or liquid (e.g., unused solutions, reaction residues).
-
Maintain Separation: Use separate, dedicated containers for solid and liquid waste containing this compound.[7] Do not mix this waste with other chemical wastes unless their compatibility has been explicitly confirmed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[1]
Step 2: Container Selection and Labeling
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid.[7] Whenever possible, the original manufacturer's container is a good option.[1]
-
Labeling: This is a crucial step for regulatory compliance and safety. As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Conditions: Keep containers tightly closed when not in use and store them in a cool, dry, well-ventilated area away from incompatible substances.[3][9]
Step 4: Arranging for Final Disposal
-
Contact Professionals: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][7] Provide them with an accurate description of the waste to ensure it is managed and transported correctly.
Spill and Emergency Response
In the event of an accidental spill, a swift and systematic response is required to mitigate risk.[7]
-
Evacuate & Ventilate: Immediately alert others and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[7]
-
Don PPE: Before attempting any cleanup, put on the appropriate PPE as detailed in Table 1.[7]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and contain the spill.[7]
-
Collect & Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, pads) as hazardous waste.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[7]
The Disposal Decision Workflow
The entire process, from generation to final disposal, can be visualized as a clear decision-making workflow. This ensures that every step is accounted for, maintaining a closed-loop system of responsibility.
Caption: Disposal workflow for this compound.
Regulatory Compliance: A Non-Negotiable Responsibility
As a generator of hazardous waste, you are legally responsible for its management from "cradle to grave." This means you must comply with all federal, state, and local regulations.[3][10] In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11]
While this compound may not be explicitly named on an EPA hazardous waste list (e.g., F, K, P, or U lists), it must be disposed of as hazardous waste if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[11][12] Given its classification as an irritant, it falls under the broad umbrella of chemical wastes that must be managed by professionals. Always consult your institution's EHS department, as they will be familiar with the specific nuances of local and state requirements that may be more stringent than federal law.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. aksci.com [aksci.com]
- 4. 1124-75-0 2-(Methylthio)pyrimidine-4-carbonitrile AKSci X9012 [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. gadotagro.com [gadotagro.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of 2-(Methylthio)-4-pyrimidinecarbonitrile: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 2-(Methylthio)-4-pyrimidinecarbonitrile, presents significant opportunities in medicinal chemistry and drug development. As with any potent research chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not yet fully established, available data from suppliers and analysis of structurally related compounds indicate a clear hazard profile that must be respected. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to prevent inadvertent exposure.
Table 1: GHS Hazard Information for this compound
| Hazard Code | Hazard Statement | GHS Pictogram | Signal Word |
| H315 | Causes skin irritation | Exclamation Mark | Warning |
| H319 | Causes serious eye irritation | Exclamation Mark | Warning |
| H335 | May cause respiratory irritation | Exclamation Mark | Warning |
Data sourced from AKSci[1].
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
Hand Protection: Chemical-Resistant Gloves
Due to the presence of a nitrile group and its classification as a skin irritant, robust hand protection is non-negotiable.
-
Recommended Glove Type: Nitrile gloves are the standard for handling a wide array of laboratory chemicals. For operations with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gauntlet-style gloves.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Dispose of gloves immediately after handling the compound and wash hands thoroughly. Never reuse disposable gloves.
Eye and Face Protection: Beyond Standard Safety Glasses
Given the "serious eye irritation" warning, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required.
-
Recommended for High-Risk Operations: When handling larger quantities, preparing solutions, or if there is a significant risk of splashing, a full-face shield worn over chemical splash goggles is strongly advised.
Body Protection: The Laboratory Coat
A standard laboratory coat is essential for protecting against incidental skin contact.
-
Material: Ensure the lab coat is made of a suitable material, such as cotton or a flame-resistant blend.
-
Best Practices: Keep the lab coat fully buttoned and remove it before leaving the laboratory to prevent the spread of contamination.
Respiratory Protection: Engineering Controls First
The most effective way to mitigate respiratory hazards is through engineering controls.
-
Primary Control: All handling of solid this compound and the preparation of its solutions must be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.
-
Secondary Control: In the rare event that engineering controls are not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A risk assessment must be performed to determine the specific type of respiratory protection required.
Operational Plan: From Receipt to Initial Handling
A systematic workflow is crucial for minimizing risk. The following diagram outlines the essential steps for safely integrating this compound into your laboratory workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
